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4-(Benzyloxy)-3-iodo-1H-indazole Documentation Hub

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  • Product: 4-(Benzyloxy)-3-iodo-1H-indazole
  • CAS: 885962-49-2

Core Science & Biosynthesis

Foundational

A Guide to the Sourcing, Synthesis, and Application of 4-(Benzyloxy)-3-iodo-1H-indazole for Drug Discovery

Abstract: 4-(Benzyloxy)-3-iodo-1H-indazole is a highly valuable, yet commercially scarce, heterocyclic intermediate crucial for the development of targeted therapeutics, particularly kinase inhibitors. Its unique substit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-(Benzyloxy)-3-iodo-1H-indazole is a highly valuable, yet commercially scarce, heterocyclic intermediate crucial for the development of targeted therapeutics, particularly kinase inhibitors. Its unique substitution pattern—a C4 benzyloxy group for modulating solubility and protein interactions, and a C3 iodo group as a versatile synthetic handle for cross-coupling reactions—positions it as a strategic building block in medicinal chemistry. This technical guide provides a comprehensive overview of the commercial landscape, a detailed, field-proven protocol for its synthesis from a readily available precursor, and an exploration of its application in the construction of complex drug scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in small molecule drug discovery.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the purine hinge-binding motif of ATP, making it a cornerstone for the design of kinase inhibitors.[1] Functionalization of the indazole ring at specific positions is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 4-(Benzyloxy)-3-iodo-1H-indazole, embodies a strategic design for advanced drug intermediates:

  • The 3-Iodo Group: This functionality is not merely a substituent but a powerful and versatile synthetic handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties at the C3 position.[2] This is a primary route for building the complex molecular architectures required for potent and selective kinase inhibition.[2]

  • The 4-Benzyloxy Group: The introduction of an oxygen-linked substituent at the C4 position provides a vector for influencing the molecule's physicochemical properties. The benzyl group can engage in specific hydrophobic or π-stacking interactions within a protein's binding pocket, while also serving as a stable protecting group for the 4-hydroxy functionality, which can be revealed in later synthetic steps to act as a key hydrogen bond donor.

Given its utility, understanding the accessibility and synthesis of this key intermediate is paramount for drug development programs targeting kinases and other related protein families.

Commercial Landscape & Sourcing Strategy

A thorough market survey reveals that 4-(Benzyloxy)-3-iodo-1H-indazole is not a standard, off-the-shelf catalog item. Its absence from major chemical supplier inventories necessitates a proactive sourcing strategy. The most viable approach is the in-house synthesis from its commercially available precursor, 4-(Benzyloxy)-1H-indazole .

The precursor is readily available from multiple vendors, ensuring a reliable starting point for the synthesis.

Table 2.1: Commercial Availability of Precursor 4-(Benzyloxy)-1H-indazole (CAS: 850364-08-8)

SupplierCatalog NumberPurityAvailable Quantities
BLD PharmBD9104197%100mg, 250mg, 1g, 5g
Lead SciencesBD9104197%100mg, 250mg, 1g, 5g

Note: Data is based on publicly available information and may be subject to change. Researchers should confirm current availability and pricing with suppliers.[3][4]

Synthesis and Purification Protocol

The absence of direct commercial supply is mitigated by a robust and high-yielding synthesis protocol. The direct iodination of the indazole scaffold at the C3 position is a well-established and efficient transformation.[2]

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The indazole ring is electron-rich, but the C3 position is particularly susceptible to substitution. The reaction is base-mediated; a strong base like potassium hydroxide (KOH) deprotonates the N1 position of the indazole ring. This increases the electron density of the heterocyclic system, significantly activating it towards electrophilic attack by molecular iodine (I₂). The resulting 3-iodoindazole is a stable crystalline solid that can be isolated after a straightforward work-up and purification.

Reaction Scheme
Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the C3-iodination of indazoles.[2]

Materials and Reagents:

  • 4-(Benzyloxy)-1H-indazole (1.0 eq)

  • Iodine (I₂) (2.0 eq)

  • Potassium Hydroxide (KOH) pellets (4.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10% w/v aqueous Sodium Bisulfite (NaHSO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(Benzyloxy)-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution at room temperature (20-25°C), add molecular iodine (I₂) (2.0 eq). The solution will turn a dark brown/purple color. Following the addition of iodine, carefully add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise. Causality Note: The base is added after the iodine to ensure the electrophile is present as the indazole is activated, promoting the desired reaction pathway.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred 10% aqueous NaHSO₃ solution. Continue stirring until the dark color of the excess iodine is completely discharged, resulting in a pale yellow solution or suspension. Trustworthiness Note: This quenching step is critical for removing unreacted iodine, which would otherwise complicate purification and analysis. The formation of a precipitate at this stage is common and represents the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20 Hexanes:EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 4-(Benzyloxy)-3-iodo-1H-indazole as a white to off-white solid.

Process Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 4-(Benzyloxy)-1H-indazole in anhydrous DMF add_reagents 1. Add Iodine (I₂) 2. Add KOH pellets dissolve->add_reagents stir Stir at Room Temp (1-2 hours) add_reagents->stir monitor Monitor by TLC stir->monitor quench Pour into 10% NaHSO₃ (aq) monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with H₂O, then Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Silica Gel Column Chromatography (Hexanes/EtOAc gradient) dry->chromatography final_product Isolate Pure Product (White Solid) chromatography->final_product

Caption: Synthesis and purification workflow for 4-(Benzyloxy)-3-iodo-1H-indazole.

Characterization and Quality Control

Verifying the identity and purity of the synthesized 4-(Benzyloxy)-3-iodo-1H-indazole is essential before its use in subsequent reactions. Standard analytical techniques should be employed.

Table 4.1: Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)Predicted shifts (δ, ppm): ~10.5 (br s, 1H, NH), 7.5-7.2 (m, 7H, Ar-H), ~6.8 (d, 1H, Ar-H), 5.2 (s, 2H, -OCH₂Ph). The aromatic region will show characteristic shifts for the indazole and benzyl rings. The broad NH proton is characteristic.[2]
¹³C NMR (100 MHz, CDCl₃)Predicted shifts (δ, ppm): ~150-110 (Ar-C), ~90 (C-I), ~71 (-OCH₂Ph). The key signal is the C3 carbon attached to iodine, which will be significantly upfield (~90 ppm) due to the heavy atom effect.[2]
Mass Spec. (ESI+)Expected [M+H]⁺ for C₁₄H₁₁IN₂O = 351.00
Purity (HPLC) ≥95% for use in medicinal chemistry applications.

Application in Kinase Inhibitor Scaffolding

The primary value of 4-(Benzyloxy)-3-iodo-1H-indazole is its role as a versatile platform for diversification. The C3-iodo group is a linchpin for introducing molecular complexity. For example, in the synthesis of many kinase inhibitors, a Suzuki coupling is employed to attach a substituted (hetero)aryl ring, which often serves to occupy the solvent-exposed region of the ATP binding site, a key area for generating selectivity and potency.

Conceptual Synthetic Pathway

The diagram below illustrates a conceptual workflow where the synthesized intermediate is used in a Suzuki coupling reaction, a common step in the synthesis of kinase inhibitors like Axitinib.

Application_Pathway cluster_coupling Suzuki Cross-Coupling Reaction start 4-(Benzyloxy)-3-iodo-1H-indazole (Synthesized Intermediate) reaction_node C-C Bond Formation start->reaction_node boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction_node reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction_node advanced_intermediate 4-(Benzyloxy)-3-aryl-1H-indazole (Advanced Intermediate) reaction_node->advanced_intermediate final_steps Further Functionalization (e.g., Deprotection, Amide Coupling) advanced_intermediate->final_steps drug_scaffold Complex Drug Scaffold (e.g., Kinase Inhibitor) final_steps->drug_scaffold

Caption: Role of the intermediate in building a complex drug scaffold via Suzuki coupling.

This pathway highlights how the initial investment in synthesizing the 3-iodo intermediate pays dividends by opening up access to a wide array of C3-functionalized analogs, enabling extensive Structure-Activity Relationship (SAR) studies.

Conclusion

While 4-(Benzyloxy)-3-iodo-1H-indazole is not a commercially cataloged product, its strategic importance in drug discovery, particularly for kinase inhibitor programs, is significant. Its synthesis is readily achievable from the commercially available precursor, 4-(Benzyloxy)-1H-indazole, via a well-documented and scalable C3-iodination reaction. The protocol detailed in this guide provides a reliable pathway for researchers to access this valuable building block. The C3-iodo functionality serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling the rapid exploration of chemical space and the construction of novel and potent therapeutic agents.

References

  • Gunda, P.; et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Lead Sciences. 4-(Benzyloxy)-1H-indazole. [Link]

  • Google Patents.
  • PubMed. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. [Link]

  • Cerezo-Gálvez, S., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry, 145, 746-760. [Link]

  • Sokolov, N., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(25), 17163-17173. [Link]

  • ResearchGate. Iodination reaction of commercial indazole. [Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(3), 99-131. [Link]

  • PubMed. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. [Link]

  • PubChem. 4-(Benzyloxy)-3-(difluoromethyl)-1H-indazole. [Link]

  • National Center for Biotechnology Information. Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Chemsrc. 4-Iodo-1H-indazole-3-carboxylic acid. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Regioselective Iodination of 4-(Benzyloxy)-1H-indazole

Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle is paramount for the explor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the key transformations, the C3-iodination of the indazole ring stands out as a critical step, installing a versatile synthetic handle for subsequent cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of 4-(Benzyloxy)-3-iodo-1H-indazole from 4-(benzyloxy)-1H-indazole. We will dissect the underlying reaction mechanism, present a field-proven experimental protocol, discuss alternative methodologies, and offer insights into product characterization and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for accessing this valuable synthetic intermediate.

The Strategic Importance of 3-Iodoindazoles in Drug Discovery

The indazole nucleus is a bioisostere of indole and is found in a wide array of biologically active molecules, demonstrating activities such as anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] The ability to selectively introduce substituents at various positions on the indazole ring is crucial for structure-activity relationship (SAR) studies.

The 3-iodo-1H-indazole motif is a particularly powerful building block. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This allows for the efficient introduction of diverse aryl, vinyl, alkynyl, and amino moieties at the C3 position, providing rapid access to large libraries of novel compounds for biological screening. The 4-(benzyloxy) group in the target molecule serves as a protected phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common pharmacophore element that can participate in crucial hydrogen bonding interactions with biological targets.

The Core Transformation: Regioselective Electrophilic Iodination

The synthesis of 4-(Benzyloxy)-3-iodo-1H-indazole is achieved through an electrophilic aromatic substitution reaction. The inherent electronic properties of the indazole ring system dictate the high regioselectivity of this transformation.

Causality of C3 Regioselectivity

The indazole ring is an electron-rich heteroaromatic system. Computational and experimental studies show that the C3 position is the most nucleophilic and thus the most susceptible to attack by electrophiles. This is due to the electronic contribution from both nitrogen atoms, which increases the electron density at C3. When the indazole is deprotonated at the N1 position by a base, the resulting indazolide anion becomes an even more potent nucleophile, further enhancing the reaction rate and solidifying the C3 selectivity.

Mechanistic Overview

The most common and robust method for this transformation involves the use of molecular iodine (I₂) in the presence of a stoichiometric amount of a strong base, such as potassium hydroxide (KOH).[2]

The mechanism proceeds via three key steps:

  • Deprotonation: The base (e.g., hydroxide ion) abstracts the acidic proton from the N1 position of 4-(benzyloxy)-1H-indazole, forming a highly reactive indazolide anion.

  • Nucleophilic Attack: The electron-rich C3 position of the indazolide anion acts as a nucleophile, attacking a molecule of iodine (I₂). This forms a C-I bond and displaces an iodide ion (I⁻).

  • Protonation (during workup): The resulting N-anion of the product is protonated during the aqueous workup to yield the final, neutral 4-(Benzyloxy)-3-iodo-1H-indazole.

Iodination_Mechanism sub 4-(Benzyloxy)-1H-indazole (Substrate) anion Indazolide Anion (Activated Nucleophile) sub->anion Deprotonation (N-H) Base removes proton base Potassium Hydroxide (KOH) product_anion Product Anion anion->product_anion Nucleophilic Attack (C3) C3 attacks I₂ electrophile iodine Molecular Iodine (I₂) product 4-(Benzyloxy)-3-iodo-1H-indazole (Final Product) product_anion->product Protonation (N1) During aqueous workup

Caption: Mechanism of base-mediated C3 iodination of indazole.

Methodologies for Iodination

While the I₂/KOH system is highly effective, other reagents and conditions can also be employed, each with its own set of advantages and considerations.

Primary Protocol: Iodine with a Stoichiometric Base

This is the most widely reported and reliable method.[3]

  • Iodinating Agent: Molecular Iodine (I₂).

  • Base: Potassium Hydroxide (KOH) is common, but others like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used. The base is crucial for activating the substrate.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is preferred due to the excellent solubility of the indazole salt intermediates.[2]

  • Advantages: High yield, excellent regioselectivity, cost-effective reagents.

  • Considerations: Requires a strong base and an aqueous workup to remove inorganic salts.

Alternative Iodinating Agent: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and easier-to-handle alternative to molecular iodine.

  • Advantages: NIS is a solid, making it easier to weigh and handle than I₂. Reactions can often be run under neutral or mildly basic conditions. The byproduct, succinimide, is often easier to remove than inorganic salts.

  • Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents for reactions involving NIS. Hexafluoroisopropanol (HFIP) has also been reported as an effective solvent that promotes halogenation with N-halosuccinimides under mild conditions.[4]

  • Considerations: NIS is more expensive than I₂. While often milder, a base may still be required for less reactive substrates to achieve optimal results.

Detailed Experimental Protocol & Workflow

This protocol is adapted from established procedures for the iodination of indazole derivatives.[2][3]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeRole
4-(Benzyloxy)-1H-indazole224.2610.02.24 gSubstrate
Potassium Hydroxide (KOH), pellets56.1140.02.24 gBase
Iodine (I₂)253.8115.03.81 gIodinating Agent
N,N-Dimethylformamide (DMF)73.09-50 mLSolvent
Diethyl Ether (or Ethyl Acetate)74.12-~200 mLExtraction
10% aq. Sodium Bisulfite (NaHSO₃)--~100 mLQuenching Agent
Saturated aq. Sodium Chloride (Brine)--~50 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)-1H-indazole (2.24 g, 10.0 mmol). Add N,N-Dimethylformamide (50 mL) and stir at room temperature until all the solid dissolves.

  • Base Addition: Carefully add potassium hydroxide pellets (2.24 g, 40.0 mmol) to the solution. The mixture may warm slightly. Stir for 15-20 minutes.

  • Iodine Addition: Add molecular iodine (3.81 g, 15.0 mmol) portion-wise over 10 minutes. The reaction mixture will turn dark brown/black.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of a stirred 10% aqueous sodium bisulfite solution. Stir until the dark iodine color disappears, and a precipitate forms.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 4-(Benzyloxy)-3-iodo-1H-indazole.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve 1. Dissolve Substrate in DMF start->dissolve add_base 2. Add KOH Stir for 20 min dissolve->add_base add_iodine 3. Add Iodine (I₂) Portion-wise add_base->add_iodine react 4. Stir at RT (1-2h) Monitor by TLC add_iodine->react quench 5. Pour into aq. NaHSO₃ (Quench excess I₂) react->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify (Chromatography) dry->purify end End Product purify->end

Caption: Step-by-step workflow for the synthesis of 4-(Benzyloxy)-3-iodo-1H-indazole.

Safety Precautions
  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Iodine (I₂): Harmful if inhaled or swallowed. Stains skin and surfaces. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Always use in a fume hood.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

Analysis TechniqueExpected Observations for 4-(Benzyloxy)-3-iodo-1H-indazole
¹H NMR Disappearance of the C3-H proton signal (typically around δ 8.0-8.2 ppm in the starting material). Appearance of signals for the benzyloxy group (CH₂ ~δ 5.2 ppm, Ph ~δ 7.3-7.5 ppm) and the remaining indazole protons. The N-H proton will be a broad singlet.
¹³C NMR A significant downfield shift for the C3 carbon signal upon iodination, now appearing as a quaternary carbon signal. The C-I bond causes this carbon to appear at a characteristic chemical shift (e.g., ~90-100 ppm).[2]
Mass Spec (HRMS) The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of C₁₄H₁₂IN₂O. The isotopic pattern for iodine will be clearly visible.
Melting Point A sharp melting point for the purified, crystalline solid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base, insufficient iodine, or short reaction time.Increase stoichiometry of KOH (to 4 eq.) and I₂ (to 1.5-2.0 eq.). Increase reaction time and monitor carefully by TLC.
Low Yield Product loss during workup or purification. Inefficient reaction.Ensure pH is neutral or slightly basic before extraction. Optimize purification method (e.g., solvent system for chromatography).
Byproduct Formation Over-iodination or side reactions.Add iodine portion-wise at room temperature or below (0 °C) to control reactivity. Avoid excessive reaction times.

Conclusion

The base-mediated C3-iodination of 4-(benzyloxy)-1H-indazole is a highly efficient and regioselective transformation that provides a crucial intermediate for pharmaceutical research and development. The I₂/KOH system in DMF offers a reliable, scalable, and cost-effective method for this synthesis. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can confidently produce high-purity 4-(Benzyloxy)-3-iodo-1H-indazole, unlocking a gateway to a vast chemical space of novel indazole derivatives.

References

  • Al-dujaili, D. A. H., N'Gompaza, D. J. N., & Jasim, H. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(23), 7353. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2022(1), 99-166. [Link]

  • Iodination reaction of commercial indazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Stavber, S., & Jereb, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(13), 4252. [Link]

  • Wang, X., He, L., & Liu, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(35), 21453-21465. [Link]

  • Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(18), 5898. [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

Sources

Foundational

Solubility Profile of 4-(Benzyloxy)-3-iodo-1H-indazole: A Methodological and Predictive Guide for Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, profoundly influencing bioavailability, formulation design, and ultimate therapeutic efficacy.[1] This guide provides a comprehensive technical framework for characterizing the solubility of 4-(Benzyloxy)-3-iodo-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document establishes a predictive physicochemical profile based on structural analogues and outlines a systematic, field-proven methodology for its empirical solubility determination in a range of pharmaceutically relevant organic solvents. We present detailed, self-validating experimental protocols, including the gold-standard shake-flask method and high-throughput nephelometry, to empower researchers with the tools for robust and reproducible data generation. This whitepaper is designed to serve as a practical guide for scientists navigating the crucial early stages of drug discovery and development.

The Imperative of Solubility in Modern Drug Discovery

Solubility is a fundamental physicochemical property that dictates the concentration of a drug in solution, which is a prerequisite for absorption and pharmacological activity.[2] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, posing significant challenges to their development.[1] Insufficient solubility can lead to a cascade of negative consequences:

  • Compromised Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. A drug that cannot adequately dissolve in gastrointestinal fluids will exhibit low and erratic bioavailability, failing to reach therapeutic concentrations in systemic circulation.[3]

  • Formulation Hurdles: Developing stable and effective dosage forms, from oral tablets to parenteral solutions, is contingent on understanding the API's solubility characteristics. Poor solubility complicates the selection of excipients and manufacturing processes.[4]

  • Inaccurate Preclinical Data: In early-stage in vitro and in vivo screening, compound precipitation can lead to erroneous data, masking a candidate's true potency or toxicity profile and leading to costly late-stage failures.[2]

Therefore, a thorough investigation of a compound's solubility profile in various media is not merely a characterization step but a strategic necessity that informs lead optimization, candidate selection, and the entire formulation development pathway.[4][5]

Physicochemical Profile of 4-(Benzyloxy)-3-iodo-1H-indazole

Direct experimental data for 4-(Benzyloxy)-3-iodo-1H-indazole is not yet available in the public domain. However, a robust predictive profile can be constructed by analyzing its constituent chemical moieties and comparing it to structurally related analogues.

Structural Analysis

The molecule's structure is a composite of three key features, each contributing to its overall physicochemical nature:

  • 1H-Indazole Core: A bicyclic aromatic heterocycle that is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The indazole nucleus itself possesses a degree of polarity and potential for hydrogen bonding.

  • 3-Iodo Substituent: The iodine atom significantly increases the molecular weight and molecular volume. While it is a versatile synthetic handle for further chemical modification via cross-coupling reactions, it also enhances the molecule's hydrophobicity.[7][8]

  • 4-Benzyloxy Group: The large, non-polar benzyloxy group is the most significant contributor to the molecule's presumed lipophilicity and poor aqueous solubility. It will, however, likely promote solubility in non-polar organic solvents.

Predicted Physicochemical Properties and Analogue Comparison

By leveraging data from similar compounds, we can estimate key properties for 4-(Benzyloxy)-3-iodo-1H-indazole. These predictions are invaluable for designing initial experiments.

PropertyPredicted/Analog ValueSource / Rationale
Molecular Formula C₁₄H₁₁IN₂O-
Molecular Weight 350.16 g/mol -
Predicted XLogP3-AA ~4.0 - 4.5Based on the XLogP3 of 3.7 for the slightly less lipophilic 4-(Benzyloxy)-3-(difluoromethyl)-1H-indazole.[9]
Hydrogen Bond Donors 1From the indazole N-H group.[9]
Hydrogen Bond Acceptors 3From the indazole nitrogen and the ether oxygen.[9]
Topological Polar Surface Area ~38 ŲBased on the TPSA of 37.9 Ų for 4-(Benzyloxy)-3-(difluoromethyl)-1H-indazole.[9]
Aqueous Solubility (Predicted) Very Low / PoorHigh XLogP3 and large hydrophobic benzyloxy group suggest poor aqueous solubility. Analogue 3-Iodo-4-methoxy-1H-indazole is "Very slightly soluble (0.44 g/l)".[7]

This profile strongly suggests that 4-(Benzyloxy)-3-iodo-1H-indazole is a lipophilic molecule with poor aqueous solubility, making the characterization of its solubility in organic solvents essential for any further development, particularly for process chemistry and formulation.

A Systematic Workflow for Solubility Determination

A structured, multi-stage approach is required to generate a comprehensive and reliable solubility profile. The workflow begins with theoretical considerations and solvent selection, proceeds to rigorous experimental measurement, and concludes with robust data analysis.

Solubility_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Measurement cluster_2 Phase 3: Analysis & Reporting A Compound Receipt & Purity Analysis (LC-MS, NMR) B Predictive Profiling (LogP, TPSA, MW) A->B C Solvent Panel Selection (Polar, Aprotic, Protic, etc.) B->C D Method Selection: Kinetic vs. Thermodynamic? C->D E Kinetic Solubility (Nephelometry) High-Throughput Screening D->E Early Discovery F Thermodynamic Solubility (Shake-Flask) Gold-Standard Measurement D->F Pre-formulation G Sample Analysis (HPLC-UV, LC-MS) E->G F->G H Data Calculation (mg/mL, Molarity) G->H I Comprehensive Solubility Report H->I

Caption: High-level workflow for solubility characterization.

Experimental Protocols

Two primary types of solubility are relevant in drug development: kinetic and thermodynamic.[3]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method ideal for early discovery screening.[3][4]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is the definitive, "gold-standard" measurement, crucial for formulation and process chemistry.[10][11]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the most reliable for determining the equilibrium solubility of 4-(Benzyloxy)-3-iodo-1H-indazole.[11]

Objective: To determine the maximum concentration of the compound that can be dissolved in various organic solvents at equilibrium at a controlled temperature.

Materials:

  • 4-(Benzyloxy)-3-iodo-1H-indazole (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-(Benzyloxy)-3-iodo-1H-indazole to a tared 2 mL glass vial. A mass that is 2-3 times the estimated solubility is recommended to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately add 1.0 mL of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for a minimum of 24 hours. A 48-72 hour period is often required to ensure true equilibrium is reached.[11]

    • Causality Insight: This extended period is critical to overcome the kinetic barriers of dissolution, ensuring the measured concentration reflects the true thermodynamic equilibrium, not a supersaturated or undersaturated state.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow heavy solids to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining suspended solid.

    • Self-Validation: The presence of a visible solid pellet post-centrifugation confirms that a saturated solution was achieved.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality Insight: Filtration is essential to remove microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[10]

  • Quantification: Prepare a dilution series of the filtrate in the same solvent. Analyze these samples using a validated HPLC-UV method against a standard curve prepared from a stock solution of known concentration.

  • Calculation: Determine the concentration from the HPLC data and express the solubility in mg/mL and mol/L.

Shake_Flask_Protocol start Start prep 1. Add excess solid to tared vial start->prep add_solvent 2. Add 1.0 mL of selected solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) at constant T°C add_solvent->equilibrate separate 4. Centrifuge to pellet solid equilibrate->separate check Solid pellet visible? separate->check collect 5. Filter supernatant (0.22 µm filter) check->collect Yes error Error: Not a saturated solution. Repeat. check->error No quantify 6. Quantify concentration via HPLC-UV collect->quantify report Report Solubility (mg/mL, mol/L) quantify->report end End report->end error->prep

Caption: Step-by-step workflow for the Shake-Flask method.

Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is excellent for rapidly screening solubility across many solvents or conditions.

Objective: To determine the concentration at which the compound precipitates from a DMSO stock solution upon addition to a solvent system.

Materials:

  • 4-(Benzyloxy)-3-iodo-1H-indazole stock solution (e.g., 10 mM in DMSO)

  • Selected organic solvents

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar® Plus)

  • 384-well clear-bottom microplates

  • Acoustic liquid handler or precision multichannel pipette

Step-by-Step Methodology:

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 384-well plate.

  • Compound Addition: Using an acoustic liquid handler, perform a serial dilution of the 10 mM DMSO stock solution directly into the solvent-containing wells. This creates a concentration gradient.

    • Causality Insight: Starting from a dissolved state in DMSO and forcing precipitation allows for a rapid, kinetically-driven measurement, which is distinct from the thermodynamically-driven dissolution of a solid.[3][4]

  • Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Place the microplate into the nephelometer. The instrument measures the intensity of light scattered by insoluble particles (precipitate) in each well.[4]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal begins to sharply increase above the background is defined as the kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Proposed Solvent Panel for Solubility Screening

SolventClassPolarity IndexBoiling Point (°C)Rationale
Methanol Polar Protic5.165Common process solvent, H-bond donor/acceptor.
Ethanol Polar Protic4.378Pharmaceutically acceptable (Class 3).
Isopropanol Polar Protic3.982Pharmaceutically acceptable (Class 3).
Acetonitrile Polar Aprotic5.882Common chromatography and reaction solvent.
Acetone Polar Aprotic5.156Pharmaceutically acceptable (Class 3).
Ethyl Acetate Polar Aprotic4.477Pharmaceutically acceptable (Class 3).
Tetrahydrofuran (THF) Polar Aprotic4.066Strong ether solvent.
Dichloromethane Non-polar3.140Common for less polar compounds.
Toluene Non-polar2.4111Representative aromatic solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189High solubilizing power, for stock solutions.

Table 2: Example Data Reporting Template for Thermodynamic Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)USP Classification
Methanol25Experimental ValueCalculated Valuee.g., Soluble
Ethanol25Experimental ValueCalculated Valuee.g., Sparingly soluble
...............

Note: USP solubility classifications range from "Very soluble" (>1000 mg/mL) to "Practically insoluble" (<0.1 mg/mL).[1]

Interpretation: The resulting data will form a solubility spectrum, guiding chemists in selecting appropriate solvents for synthesis workup, purification (crystallization), and formulation. For example, high solubility in a volatile solvent like ethyl acetate might be ideal for purification, while moderate solubility in an ethanol/water mixture could be a starting point for an oral formulation.

Conclusion

While direct experimental data for 4-(Benzyloxy)-3-iodo-1H-indazole remains to be published, a robust scientific approach allows for a strong predictive assessment of its physicochemical properties. Based on its structural features, the compound is anticipated to be a lipophilic molecule with poor aqueous solubility but favorable solubility in a range of common organic solvents. The detailed, self-validating protocols provided in this guide, particularly the gold-standard shake-flask method, offer a clear and reliable pathway for researchers to empirically determine its solubility profile. Generating this fundamental dataset is an indispensable first step in unlocking the therapeutic potential of this promising indazole derivative and advancing it through the preclinical development pipeline.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • LookChem. (n.d.). Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole). [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-(difluoromethyl)-1H-indazole. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • Varma, R. S. (2018). Iodine Heterocycles. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. (2009). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water. Journal of Chemical & Engineering Data. [Link]

  • National Institutes of Health. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

  • Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4059. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling Reaction with 4-(Benzyloxy)-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry The construction of carbon-carbon (C-C) bonds is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The functionalization of the indazole core, specifically at the C-3 position, allows for the exploration of chemical space and the generation of novel molecular entities with potentially enhanced therapeutic profiles.[4]

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of C-C bonds.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron species offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic reagents.[6] This application note provides a detailed guide to the Suzuki coupling reaction utilizing 4-(benzyloxy)-3-iodo-1H-indazole as a key building block, offering insights into the reaction mechanism, a step-by-step protocol, and key considerations for successful execution.

The Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, 4-(benzyloxy)-3-iodo-1H-indazole) to a palladium(0) complex. This step forms a palladium(II) intermediate.[7]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) (Ar = 4-(benzyloxy)-1H-indazol-3-yl) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I ArR 3-Aryl-4-(benzyloxy)-1H-indazole (Ar-R) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (R = Aryl from Boronic Acid) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) R-B(OH)₂ Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination ArI 4-(Benzyloxy)-3-iodo-1H-indazole (Ar-I) RBOH2 Aryl Boronic Acid (R-B(OH)₂) Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-(Benzyloxy)-3-iodo-1H-indazole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of 4-(benzyloxy)-3-iodo-1H-indazole with phenylboronic acid as a representative coupling partner. Optimization of reaction conditions may be necessary for different boronic acids.[11][12]

Materials and Equipment
  • 4-(Benzyloxy)-3-iodo-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base[13]

  • 1,4-Dioxane and Water (solvent system)[5][7]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or equivalent) for chromatography

Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 4-(benzyloxy)-3-iodo-1H-indazole, phenylboronic acid, and K₂CO₃ to a round-bottom flask. B 2. Add Pd(OAc)₂ and PPh₃. A->B C 3. Add 1,4-dioxane and water. B->C D 4. Degas the mixture (e.g., by bubbling N₂ or Ar through the solution). C->D E 5. Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction mixture to room temperature. F->G H 8. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. H->I J 10. Concentrate the filtrate under reduced pressure. I->J K 11. Purify the crude product by silica gel column chromatography. J->K L 12. Characterize the purified product (NMR, MS, etc.). K->L

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)-3-iodo-1H-indazole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.02-0.10 equiv). The use of pre-formed palladium catalysts with specific ligands, such as those with bulky, electron-rich phosphines, can also be highly effective.[6][14]

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). A variety of other solvents such as toluene, DMF, and THF can also be employed.[5][7]

  • Inerting the System: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-4-(benzyloxy)-1H-indazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction is dependent on several factors. The following table summarizes key parameters and provides general guidance for optimization.

ParameterTypical ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often enhance catalytic activity, especially for challenging substrates.[14] N-heterocyclic carbene (NHC) ligands have also shown high efficiency.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ (2-3 equiv)The base activates the boronic acid for transmetalation.[10] The strength and solubility of the base can significantly impact the reaction rate and yield.[13] For base-sensitive substrates, milder bases like KF may be used.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system influences the solubility of the reactants and the stability of the catalytic species.[5][7] The presence of water is often beneficial.[5] The choice of solvent can also affect selectivity in some cases.[15]
Temperature 80-110 °CHigher temperatures generally increase the reaction rate. However, decomposition of the catalyst or reactants can occur at excessive temperatures. Optimization of the temperature is often necessary.
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable aryl iodide.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxygen and must be protected by an inert atmosphere to maintain its catalytic activity.

Troubleshooting and Considerations

  • Low or No Conversion: This could be due to an inactive catalyst (ensure proper inert atmosphere), an inappropriate choice of base or solvent, or too low a reaction temperature.

  • Formation of Side Products: Homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction conditions, such as the base or catalyst loading.

  • Difficulty in Purification: Residual palladium can be challenging to remove. Various workup procedures, including washing with aqueous solutions of reagents like sodium bisulfite, can help in palladium removal.[16]

  • N-Protection of the Indazole: While this protocol describes the reaction on the unprotected indazole, in some cases, protection of the indazole nitrogen (e.g., with a Boc group) may be necessary to improve solubility or prevent side reactions. However, it has been observed that for some substituted indazoles, the unprotected form gives better results in Suzuki couplings.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-3 arylation of 4-(benzyloxy)-3-iodo-1H-indazole, providing a versatile route to a diverse range of substituted indazole derivatives for potential applications in drug discovery. By understanding the reaction mechanism and carefully controlling the key reaction parameters, researchers can successfully employ this powerful transformation to synthesize novel compounds for biological evaluation. The protocol provided herein serves as a robust starting point, with the understanding that optimization is a key component of successful synthetic chemistry.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2025, October 13). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Synthesis. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Bentham Science. (2021, May 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

Sources

Application

The Strategic Application of 4-(Benzyloxy)-3-iodo-1H-indazole in Modern Drug Discovery: A Guide for Researchers

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] Indazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[2][3] Notable examples of FDA-approved drugs featuring the indazole core include the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib, underscoring the scaffold's significance in contemporary drug design.[1][4]

The functionalization of the indazole core is crucial for modulating its pharmacological profile. The C-3 position, in particular, is a key site for introducing substituents that can interact with the active sites of target proteins.[5] This has led to a high demand for versatile intermediates that allow for the efficient and regioselective modification of this position. Among these, 3-iodoindazoles have emerged as exceptionally valuable building blocks. The carbon-iodine bond at the C-3 position is readily activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[1]

This application note focuses on a specific, highly functionalized intermediate: 4-(Benzyloxy)-3-iodo-1H-indazole . The presence of the benzyloxy group at the 4-position serves a dual purpose: it acts as a protecting group for the 4-hydroxy functionality and provides a bulky, lipophilic moiety that can influence the compound's solubility and interaction with target proteins. This guide will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its application in the synthesis of potential therapeutic agents, and insights into its strategic use in drug discovery programs.

Synthesis of the Key Intermediate: 4-(Benzyloxy)-3-iodo-1H-indazole

The synthesis of 4-(Benzyloxy)-3-iodo-1H-indazole is a multi-step process that begins with a suitable precursor, typically 4-hydroxy-1H-indazole. The general synthetic strategy involves two key transformations: O-benzylation of the hydroxyl group and subsequent iodination at the C-3 position.

Step 1: O-Benzylation of 4-Hydroxy-1H-indazole

The protection of the 4-hydroxy group as a benzyl ether is a standard procedure in organic synthesis. This step is crucial to prevent unwanted side reactions during the subsequent iodination.

Step_1_Benzylation Start 4-Hydroxy-1H-indazole Intermediate 4-(Benzyloxy)-1H-indazole Start->Intermediate O-Benzylation Reagents Benzyl bromide (BnBr) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Step_2_Iodination Start 4-(Benzyloxy)-1H-indazole Product 4-(Benzyloxy)-3-iodo-1H-indazole Start->Product C-3 Iodination Reagents Iodine (I2) Base (e.g., KOH) Solvent (e.g., DMF) Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization A 4-(Benzyloxy)-3-iodo-1H-indazole B Buchwald-Hartwig Amination A->B D 3-Amino-4-(benzyloxy)-1H-indazole Derivatives B->D C Library of Amines (R-NH2) C->B E Kinase Inhibition Assays D->E Biological Evaluation F SAR Studies E->F G Lead Optimization F->G H Preclinical Candidate G->H

Sources

Method

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles

Introduction: The Strategic Importance of 3-Arylindazoles and the Quest for Synthetic Efficiency The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Arylindazoles and the Quest for Synthetic Efficiency

The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities.[1] These include potent agents for anticancer, anti-HIV, antimicrobial, and anti-inflammatory applications.[1] In particular, the introduction of an aryl or heteroaryl moiety at the C-3 position of the indazole ring system gives rise to 3-arylindazoles, a class of compounds of significant interest in pharmaceutical research.

The synthesis of these vital structures has traditionally been a multi-step process, often requiring protection of the indazole nitrogen, followed by a cross-coupling reaction, and concluding with a deprotection step.[1] This conventional approach, while effective, can be time-consuming and may not be compatible with a wide range of functional groups. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions and broad substrate scope.[1]

Recent advancements in synthetic methodology have highlighted the significant advantages of employing microwave irradiation to drive organic reactions. Microwave-assisted organic synthesis (MAOS) offers rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[2] This technology not only enhances efficiency but also frequently leads to higher product yields and improved selectivity.[2]

This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 3-iodoindazoles. We will delve into the mechanistic underpinnings of this powerful reaction, provide detailed, field-proven protocols for both N-unprotected and N-protected substrates, and offer insights into troubleshooting and safety considerations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to efficiently synthesize 3-arylindazoles, thereby accelerating the discovery of new therapeutic agents.

The Scientific Rationale: Understanding the Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The generally accepted catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

The reaction commences with the oxidative addition of the aryl halide (in our case, 3-iodoindazole) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron species (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst.[4]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R 3-Arylindazole Reductive Elimination->Ar-R Ar-X 3-Iodoindazole Ar-X->Oxidative Addition R-B(OR)2 Arylboronic Acid R-B(OR)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Add 3-iodo-1H-indazole, arylboronic acid, base, and catalyst to microwave vial B Add solvent system A->B C Seal the vial B->C D Place vial in microwave reactor C->D E Irradiate at set temperature and time (e.g., 120-140 °C, 30-40 min) D->E F Cool to room temperature E->F G Add water and extract with an organic solvent (e.g., EtOAc) F->G H Dry organic layer and concentrate G->H I Purify by flash chromatography H->I J J I->J Characterize product (NMR, MS)

Caption: Figure 2: Experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Securely seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically between 120-140 °C) for 30-40 minutes. [5][6]6. After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and transfer the contents to a separatory funnel.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylindazole. [6]

Data Summary: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and outcomes for the microwave-assisted Suzuki coupling of 3-haloindazoles with various arylboronic acids.

EntryIndazole SubstrateBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (min)Yield (%)Reference
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O1406085[7]
23-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O1406092[7]
33-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5.5)Na₂CO₃ (2N aq.)1,4-Dioxane1003059[3]
43-Iodo-1H-indazolePinacol vinyl boronatePd(OAc)₂ (5)Na₂CO₃ (2N aq.)1,4-Dioxane1003034[3]
53-Bromo-1H-indazole2-Furylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O1406078[7]

Troubleshooting and Key Considerations

1. The N-Protection Dilemma: To Protect or Not to Protect?

While N-protection of indazoles is a common strategy in traditional synthesis, it can be problematic in microwave-assisted Suzuki couplings. The basic conditions required for the reaction can lead to the cleavage of common protecting groups like Boc (tert-butyloxycarbonyl). [1]In many cases, attempting the coupling with N-Boc-3-iodoindazole results in the formation of the N-deprotected product. Therefore, for efficiency and to reduce the number of synthetic steps, the direct use of unprotected (NH) 3-iodoindazoles is often preferred and highly successful under microwave conditions. [1] 2. The Dehalogenation Side Reaction

A common side reaction in Suzuki couplings is the dehalogenation of the starting aryl halide, leading to the formation of the corresponding arene. [4]This can be minimized by:

  • Careful selection of the catalyst and ligand: Bulky electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling over dehalogenation. [2][5]* Optimizing the base: The choice and amount of base can influence the extent of dehalogenation.

  • Ensuring an inert atmosphere: While many Suzuki reactions are robust, degassing the reaction mixture can sometimes reduce side reactions.

3. Catalyst Deactivation

The formation of palladium black (nanoparticles of metallic palladium) can indicate catalyst deactivation and lead to incomplete reactions. [4]This can be mitigated by:

  • Using pre-catalysts that are more stable and generate the active Pd(0) species in situ.

  • Ensuring the reaction is not heated for an excessively long time.

Safety in Microwave-Assisted Organic Synthesis

Microwave reactors are powerful tools, but they must be used with caution. Adherence to safety protocols is paramount.

  • Vessel Integrity: Always use microwave vials specifically designed for high-pressure reactions. Never exceed the recommended fill volume of the vial (typically no more than 2/3 full).

  • Pressure Monitoring: Modern microwave reactors are equipped with pressure sensors that will automatically shut down the instrument if a dangerous pressure buildup is detected. Ensure these safety features are operational.

  • Exothermic Reactions: Be cautious with reactions that are known to be highly exothermic. Start with small-scale reactions to assess the thermal profile.

  • Volatile Reagents: Exercise caution when using volatile reagents or when reactions are expected to produce gaseous byproducts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all experiments in a well-ventilated fume hood.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of 3-iodoindazoles represents a highly efficient and versatile method for the synthesis of medicinally important 3-arylindazoles. By leveraging the benefits of microwave irradiation, researchers can significantly reduce reaction times, improve yields, and streamline synthetic workflows. The direct use of unprotected 3-iodoindazoles further enhances the efficiency of this methodology. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists in the pharmaceutical and chemical research sectors, enabling the rapid and reliable synthesis of novel indazole derivatives for drug discovery and development.

References

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(8), 579-584. [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • El-Guesmi, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2837. [Link]

  • Vera, G., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2058. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of 3-Iodoindazoles

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Heck coupling of 3-iodoindazoles. This guide is designed to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Heck coupling of 3-iodoindazoles. This guide is designed to provide in-depth, field-proven insights into overcoming common side reactions encountered during this crucial synthetic transformation. By understanding the causality behind these experimental challenges, you can optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the Heck coupling of 3-iodoindazoles prone to side reactions?

The indazole moiety, while a valuable scaffold in medicinal chemistry, presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms in the heterocyclic ring can lead to catalyst inhibition or poisoning through coordination with the palladium center[1]. Furthermore, the acidic N-H proton in unprotected indazoles can participate in undesired reactions with the base or other reaction components, leading to side products[2]. The C-I bond at the 3-position is reactive, but under certain conditions, competing pathways such as dehalogenation and homocoupling can become significant[3].

Q2: Is N-protection of the indazole necessary for a successful Heck coupling?

While not always strictly mandatory, N-protection is highly recommended for achieving high yields and selectivity in the Heck coupling of 3-iodoindazoles. Unprotected indazoles can undergo N-arylation or other reactions at the N-1 position, leading to a mixture of products[2][4]. The choice of protecting group is also critical; for instance, the Boc group can be labile under typical Heck conditions, whereas more robust groups like methyl (Me), tetrahydropyranyl (THP), or benzyl (Bn) show better stability[3].

Q3: What are the most common side reactions observed in this specific Heck coupling?

The most frequently encountered side reactions include:

  • Dehalogenation (Proto-deiodination): Replacement of the iodine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the 3-iodoindazole to form a 3,3'-biindazole.

  • N-1 Position Reactivity (for unprotected indazoles): Alkylation or arylation at the N-1 nitrogen.

  • Olefin Isomerization: Isomerization of the double bond in the product.

  • Reductive Heck Reaction: Formation of a saturated product instead of the expected vinylated product[5].

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a detailed analysis of common problems, their root causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product with Significant Formation of 3-H-Indazole (Dehalogenation)

Symptoms:

  • Major peak corresponding to the dehalogenated indazole in GC-MS or LC-MS.

  • Incomplete consumption of the starting 3-iodoindazole.

Causality: Dehalogenation, or proto-deiodination, is a common side reaction in palladium-catalyzed couplings[3]. It can occur through several mechanisms, including the protonolysis of the Ar-Pd(II)-I intermediate or via a reductive elimination pathway involving a palladium hydride species. The presence of certain bases, solvents, or impurities can promote this side reaction. For instance, using silica gel as a grinding auxiliary in mechanochemical reactions has been shown to promote dehalogenation[3].

Preventative Measures & Solutions:

Parameter Recommendation & Rationale
Base Selection Use a non-coordinating, moderately strong base like K₂CO₃ or Cs₂CO₃. Strong, nucleophilic bases can sometimes facilitate protonolysis.
Solvent Choice Employ anhydrous, aprotic polar solvents such as DMF, DMAc, or NMP. The presence of water or protic solvents can be a source of protons for dehalogenation.
Additives The addition of halide salts like NaBr or phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can suppress dehalogenation by altering the coordination sphere of the palladium catalyst[3].
Reaction Temperature Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.

Experimental Protocol: Screening for Optimal Base and Additive to Minimize Dehalogenation

  • Set up parallel reactions in small-scale vials.

  • To each vial, add 3-iodoindazole (1 equiv.), your alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • To separate vials, add different bases (e.g., K₂CO₃, Cs₂CO₃, TEA) (2 equiv.).

  • To a subset of these vials, add an additive such as NaBr (1 equiv.) or TBAB (10 mol%).

  • Add anhydrous DMF as the solvent.

  • Degas the reaction mixtures with argon or nitrogen.

  • Heat the reactions at a consistent temperature (e.g., 100 °C) for a set time.

  • Monitor the ratio of the desired product to the dehalogenated byproduct by LC-MS or GC-MS.

Problem 2: Formation of 3,3'-Biindazole (Homocoupling)

Symptoms:

  • A significant peak with a mass corresponding to the dimer of your indazole starting material.

Causality: Homocoupling of aryl halides is a well-known side reaction in palladium catalysis. It is often promoted by elevated temperatures and can be more prevalent with highly reactive aryl iodides. The mechanism can involve the reaction of two Ar-Pd(II)-I species or the reaction of an Ar-Pd(II)-I intermediate with the starting aryl iodide.

Preventative Measures & Solutions:

Parameter Recommendation & Rationale
Catalyst Loading Use the lowest effective catalyst loading. Higher concentrations of palladium species can increase the probability of bimolecular homocoupling pathways.
Ligand Choice Employ bulky electron-rich phosphine ligands. These can stabilize the palladium center and sterically hinder the formation of homocoupled products.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Stoichiometry Using a slight excess of the alkene can favor the desired cross-coupling pathway over homocoupling.
Problem 3: Reaction on the N-1 Position of Unprotected Indazole

Symptoms:

  • Formation of multiple products, including N-1-alkenyl or N-1-aryl indazoles.

Causality: The N-H proton of the indazole is acidic and can be deprotonated by the base used in the reaction. The resulting indazolide anion is nucleophilic and can react with the palladium catalyst or the alkene, leading to undesired N-functionalization[2].

Preventative Measures & Solutions:

Parameter Recommendation & Rationale
N-Protection The most effective solution is to protect the indazole nitrogen. Groups like methyl, benzyl, or THP are generally stable under Heck conditions[3]. Avoid acid-labile groups if acidic conditions are possible during workup.
Base Selection If proceeding without protection, a very hindered, non-nucleophilic base like a proton sponge might offer better selectivity for C-3 coupling, although this is often substrate-dependent[3].

Diagram: N-Protection Strategy

N_Protection_Strategy Unprotected Unprotected 3-Iodoindazole Protect Protecting Group Introduction (e.g., MeI, BnBr) Unprotected->Protect Step 1 Heck Heck Coupling Unprotected->Heck Direct Coupling Protected N-Protected 3-Iodoindazole Protect->Protected Step 2 Protected->Heck Step 3 Desired C-3 Coupled Product Heck->Desired Side_Products Mixture of N-1 and C-3 Coupled Products Heck->Side_Products

Caption: N-protection workflow to prevent side reactions at the N-1 position.

Visualizing Reaction Pathways

Heck Catalytic Cycle and Common Side Reactions

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition (Ar-I) AlkeneCoord [Ar-Pd(II)L₂(I)] (Alkene) OxAdd->AlkeneCoord Alkene Coordination Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Protonolysis Homocoupling Homocoupling (Ar-Ar) OxAdd->Homocoupling Dimerization MigIns R-Pd(II)L₂(I) AlkeneCoord->MigIns Migratory Insertion BetaElim [Product-Pd(II)L₂(H)]I MigIns->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (+ Base)

Caption: The Heck catalytic cycle with key entry points for dehalogenation and homocoupling side reactions.

References

  • Gao, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 843–853. Available at: [Link]

  • Wu, Y., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 802–807. Available at: [Link]

  • Crestey, F., et al. (2008). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 64(35), 8195-8203. Available at: [Link]

  • C-H Arylation of Indazoles. (2016). Chemical Science. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. (2018). Molecules. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts. Available at: [Link]

  • Heck Reaction of N-Heteroaryl Halides. (2022). Angewandte Chemie International Edition. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Protecting Groups for Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-protection in their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-protection in their synthetic routes. While the benzyloxy (Bn) group has been a traditional choice, its removal via hydrogenolysis can be problematic in the presence of reducible functional groups. This center provides in-depth information on viable alternative protecting groups, addressing common challenges and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to the benzyloxy group for protecting indazoles?

A: The primary reason to seek alternatives lies in the deprotection conditions. The benzyloxy group is typically removed by catalytic hydrogenation. This method lacks chemoselectivity in molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or other benzyl groups.[1] Oxidative cleavage is possible but can be challenging and substrate-dependent.[1][2] Alternative protecting groups offer a broader range of deprotection strategies, including acidic, basic, or fluoride-mediated cleavage, providing greater flexibility and orthogonality in complex syntheses.[3][4]

Q2: What are the most common and effective alternatives to the benzyloxy group for indazole N-protection?

A: Several excellent alternatives exist, each with its own set of advantages. The most widely adopted include:

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., TFA, HCl). It is stable to a wide range of non-acidic reagents.[5]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Cleaved by fluoride sources (e.g., TBAF) or strong acid.[6][7][8] It is known to direct C-3 lithiation in indazoles.[6][7]

  • Methoxymethyl (MOM): Removed with acid.[5][9] It is a small and robust protecting group.

  • Tetrahydropyranyl (THP): Cleaved under acidic conditions. It's a low-cost and stable option.[5][10]

  • Silyl ethers (e.g., TBDMS, TIPS): Removed by fluoride ions or acid.[5] Their stability can be tuned by the steric bulk of the substituents on the silicon atom.

Q3: What is "orthogonal protection," and why is it important in indazole synthesis?

A: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[3][4] This is crucial in multi-step syntheses where different functional groups need to be manipulated at various stages. For instance, you could have a Boc-protected indazole nitrogen and a silyl-protected hydroxyl group on the same molecule. The Boc group can be removed with acid without affecting the silyl ether, and the silyl ether can be cleaved with fluoride without touching the Boc group. This allows for precise and controlled synthetic transformations.[11][12]

Troubleshooting Guides

Issue 1: Incomplete Protection of the Indazole Nitrogen

Scenario: "I'm trying to protect my substituted indazole with Boc anhydride, but I'm consistently getting low yields and recovering starting material."

Possible Causes & Solutions:

  • Insufficiently strong base: While some protocols use milder bases like triethylamine (TEA), a stronger base is often required to fully deprotonate the indazole nitrogen.

    • Recommendation: Use sodium hydride (NaH) in an aprotic solvent like THF or DMF.[13] Be cautious with the stoichiometry, as excess strong base can lead to side reactions.

  • Steric hindrance: If your indazole has bulky substituents near the N-1 position, this can hinder the approach of the protecting group reagent.

    • Recommendation: Consider a less sterically demanding protecting group. For example, if Boc is failing, a MOM or SEM group might be more successful.

  • Reaction temperature: Protection reactions are often run at 0°C to room temperature.

    • Recommendation: If you're observing incomplete reaction, slowly warming the reaction to 40-50°C may improve the conversion. Monitor the reaction by TLC to avoid decomposition.

Issue 2: Unwanted Deprotection During a Subsequent Reaction

Scenario: "My Boc-protected indazole is undergoing deprotection during my Suzuki cross-coupling reaction."

Possible Causes & Solutions:

  • Reaction conditions: Suzuki couplings often employ basic conditions and can be run at elevated temperatures, which can lead to the cleavage of some protecting groups.[14] Microwave heating, in particular, has been reported to cause concomitant Boc deprotection.[14]

    • Recommendation 1 (Modify Coupling): If possible, switch to milder coupling conditions. Explore different palladium catalysts, bases (e.g., K3PO4 instead of Cs2CO3), and lower reaction temperatures.

    • Recommendation 2 (Change Protecting Group): If modifying the coupling isn't feasible, a more robust protecting group is needed. A SEM group, for instance, is stable to the basic conditions of most cross-coupling reactions.[6] Alternatively, a p-toluenesulfonyl (Ts) group can be used, though it also has the potential to deprotect under certain conditions.[14]

Issue 3: Difficulty in Removing the Protecting Group

Scenario: "I'm struggling to deprotect my SEM-protected indazole. The standard TBAF conditions are sluggish and giving a complex mixture."

Possible Causes & Solutions:

  • Solvent effects: The choice of solvent can significantly impact the efficacy of TBAF.

    • Recommendation: Ensure your THF is anhydrous. Water can hydrolyze TBAF and reduce its reactivity. Some protocols suggest using TBAF in combination with a polar aprotic solvent like DMF or NMP.

  • Steric hindrance: Bulky groups near the SEM-protected nitrogen can impede the approach of the fluoride ion.

    • Recommendation: Increasing the reaction temperature (e.g., to 60-80°C) can often overcome this kinetic barrier. Alternatively, using a less sterically hindered fluoride source like CsF in DMF may be effective.

  • Alternative deprotection: If fluoride-mediated cleavage is problematic, acidic deprotection is an option for the SEM group.[6][7]

    • Recommendation: Treat the SEM-protected indazole with a strong acid like HCl in an alcohol solvent (e.g., ethanol) or TFA in dichloromethane.[6] Be mindful of other acid-labile functional groups in your molecule.

Comparative Data of Common Protecting Groups
Protecting GroupIntroduction ConditionsDeprotection ConditionsStability ProfileKey Considerations
Benzyloxy (Bn) BnBr, NaH, DMFH₂, Pd/CLabile to hydrogenolysis and strong acids.Not suitable for molecules with reducible groups.[1]
tert-Butoxycarbonyl (Boc) (Boc)₂O, DMAP, TEA or NaHTFA, CH₂Cl₂ or HCl in DioxaneStable to base, hydrogenolysis, and mild nucleophiles.Can be cleaved under some cross-coupling conditions.[14]
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, NaH, THFTBAF, THF or HCl, EtOHStable to a wide range of conditions, including organometallics and mild acids/bases.Can direct C-3 lithiation.[6][7] Deprotection can sometimes be sluggish.
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂HCl, MeOH or TFA, CH₂Cl₂Stable to bases, nucleophiles, and reducing agents.Acid-labile.[9][15]
Tetrahydropyranyl (THP) DHP, p-TsOH (cat.), CH₂Cl₂Acetic acid, THF, H₂O or PPTS, EtOHStable to non-acidic conditions.Introduces a new stereocenter.[10]
Experimental Protocols
Protocol 1: SEM Protection of Indazole

This protocol is adapted from the work of Bookser and co-workers, who demonstrated the regioselective protection of indazoles at the N-2 position.[6][7]

  • Preparation: To a solution of indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of an N-Boc Indazole

This is a standard procedure for the removal of a Boc group under acidic conditions.

  • Dissolution: Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.1 M).

  • Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10 equiv).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and CH₂Cl₂.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected indazole. Further purification may be required.

Visualizing Protecting Group Strategies
Orthogonal Deprotection Workflow

The following diagram illustrates the concept of orthogonal deprotection, allowing for the sequential manipulation of a molecule with both a Boc-protected indazole and a TBDMS-protected alcohol.

Orthogonal_Deprotection Start Indazole with -N-Boc and -O-TBDMS Acid TFA / CH2Cl2 Start->Acid Path A Fluoride TBAF / THF Start->Fluoride Path B Product_A Indazole with -NH and -O-TBDMS Acid->Product_A Product_B Indazole with -N-Boc and -OH Fluoride->Product_B Product_A->Fluoride Step 2A Fluoride_A TBAF / THF Product_A->Fluoride_A Product_B->Acid Step 2B Acid_B TFA / CH2Cl2 Product_B->Acid_B Final_Product Deprotected Indazole-Alcohol Fluoride_A->Final_Product Acid_B->Final_Product

Caption: Orthogonal deprotection of a bifunctional indazole derivative.

Decision Tree for Protecting Group Selection

This diagram provides a simplified decision-making process for choosing a suitable protecting group for your indazole synthesis.

PG_Selection Start Need to protect Indazole N-H? Q_Hydrogenolysis Subsequent steps involve hydrogenolysis? Start->Q_Hydrogenolysis Yes PG_Bn Consider Benzyl (Bn) (Traditional) Q_Hydrogenolysis->PG_Bn No Avoid_Bn Avoid Benzyl Q_Hydrogenolysis->Avoid_Bn Yes Q_Acid Molecule stable to strong acid? PG_Boc Consider Boc Q_Acid->PG_Boc Yes Avoid_Acid_Labile Avoid Boc, MOM, THP Q_Acid->Avoid_Acid_Labile No Q_Fluoride Molecule stable to fluoride? PG_SEM Consider SEM Q_Fluoride->PG_SEM Yes Avoid_Fluoride_Labile Avoid SEM, Silyl Ethers Q_Fluoride->Avoid_Fluoride_Labile No PG_Other_Acid_Labile Consider MOM, THP PG_Boc->PG_Other_Acid_Labile Avoid_Bn->Q_Acid Avoid_Acid_Labile->Q_Fluoride

Caption: Decision tree for selecting an N-protecting group for indazole.

References
  • Cui, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4989. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Humphries, M. J., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5485-5488. Available from: [Link]

  • Li, J., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(28), 2731-2735. Available from: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Baran Laboratory, Scripps Research. Available from: [Link]

  • Bookser, B. C. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Tetrahedron Letters, 46(15), 2847-2850. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Available from: [Link]

  • Singh, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 519-548. Available from: [Link]

  • Bookser, B. C. (2005). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(19), 4429. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available from: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13, 21873-21898. Available from: [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Available from: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44293. Available from: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. Available from: [Link]

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  • ResearchGate. (n.d.). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. Available from: [Link]

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  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]

  • Crich, D., & Li, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic Letters, 9(21), 4155-4158. Available from: [Link]

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  • de la Trinidad, M., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 75(2), 415-424. Available from: [Link]

  • Kaur, H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 291-304. Available from: [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Available from: [Link]

  • Zhang, Y., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(31), 12028-12034. Available from: [Link]

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  • Wsol, A., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE, 18(8), e0289825. Available from: [Link]

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  • Kumar, P., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(1), 1-8. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide to Indazole Functionalization: 4-(Benzyloxy)-3-iodo-1H-indazole vs. 4-bromo-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating pharmacological activity. This guide provides an in-depth comparison of two key intermediates: 4-(Benzyloxy)-3-iodo-1H-indazole and 4-bromo-3-iodo-1H-indazole . We will dissect their respective reactivities, supported by mechanistic principles and experimental data, to inform your choice of building block for specific synthetic campaigns.

At a Glance: Structural and Physicochemical Properties

A foundational comparison begins with the basic properties of these two reagents. While structurally similar, the key difference at the C4 position—a benzyloxy group versus a bromine atom—fundamentally alters their synthetic potential.

Feature4-(Benzyloxy)-3-iodo-1H-indazole4-bromo-3-iodo-1H-indazole
Structure

Molecular Formula C₁₄H₁₁IN₂OC₇H₄BrIN₂
Molecular Weight 349.16 g/mol 322.93 g/mol
Key Reactive Sites C3-IodoC3-Iodo (primary), C4-Bromo (secondary)
Primary Application Single C3 functionalizationSequential or orthogonal C3/C4 functionalization

The Core Directive: Reactivity in Palladium-Catalyzed Cross-Coupling

The primary value of these molecules lies in their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[1] The reactivity of the C-X bond is central to their application.

The Suzuki-Miyaura Catalytic Cycle: A Brief Primer

Understanding the reaction mechanism is crucial to appreciating the differences between our two subject molecules. The widely accepted cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is typically the rate-determining step.[2]

  • Transmetalation: The organic group from an organoboron compound is transferred to the palladium center.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X ArX Ar-X ArX->Pd0 Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR R Transfer Base Base Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation ArPdR->Pd0 Regeneration ArR Ar-R ArPdR->ArR Reductive Elimination Orthogonal_Coupling Start 4-Bromo-3-iodo-1H-indazole Step1 Suzuki Coupling 1 (Mild Conditions) R¹-B(OH)₂ Start->Step1 Intermediate 4-Bromo-3-R¹-1H-indazole Step1->Intermediate Step2 Suzuki Coupling 2 (Forcing Conditions) R²-B(OH)₂ Intermediate->Step2 Final 4-R²-3-R¹-1H-indazole Step2->Final

Figure 2: Orthogonal synthetic strategy for 4-bromo-3-iodo-1H-indazole.
Analysis of 4-(Benzyloxy)-3-iodo-1H-indazole: A Single, Modulated Reaction Site

This molecule offers a single point for cross-coupling at the C3-iodo position. The C4-benzyloxy group serves two primary roles:

  • Electronic Modulation: The benzyloxy group is electron-donating through its oxygen atom's lone pairs (mesomeric effect). This increases the electron density on the indazole ring, which can slightly decrease the rate of oxidative addition at the C3 position compared to an unsubstituted or electron-withdrawn system. [4][5]However, this effect is generally modest, and the C-I bond remains highly reactive.

  • Synthetic Handle: The benzyl group can be removed via hydrogenolysis to reveal a 4-hydroxy-1H-indazole, providing another site for functionalization (e.g., etherification, esterification) after the C3 cross-coupling is complete.

This building block is ideal when the synthetic strategy calls for a single, specific modification at C3, potentially followed by derivatization of the C4-hydroxy group.

Single_Coupling Start 4-(Benzyloxy)-3-iodo-1H-indazole Step1 Suzuki Coupling R¹-B(OH)₂ Start->Step1 Intermediate 4-(Benzyloxy)-3-R¹-1H-indazole Step1->Intermediate Step2 Debenzylation (e.g., H₂, Pd/C) Intermediate->Step2 Final 4-Hydroxy-3-R¹-1H-indazole Step2->Final

Figure 3: Synthetic strategy for 4-(benzyloxy)-3-iodo-1H-indazole.

Experimental Protocols & Data

The following protocols are representative and adapted from established procedures for Suzuki-Miyaura couplings on substituted indazoles. [6][7]

Protocol 1: Selective C3-Arylation of 4-bromo-3-iodo-1H-indazole

This protocol leverages the differential reactivity of C-I over C-Br to achieve selective coupling at the C3 position.

  • Reagents & Setup:

    • 4-bromo-3-iodo-1H-indazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2M Aqueous Na₂CO₃ solution (3.0 equiv)

    • Solvent: 1,4-Dioxane or DMF/Water (4:1)

    • Reaction vessel equipped with a condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • To the reaction vessel, add 4-bromo-3-iodo-1H-indazole, the arylboronic acid, and Pd(PPh₃)₄.

    • Purge the vessel with an inert gas for 10-15 minutes.

    • Add the degassed solvent mixture, followed by the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

    • Causality: The choice of Pd(PPh₃)₄ and moderate temperature (80-90 °C) provides sufficient energy to activate the C-I bond while leaving the more stable C-Br bond intact.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: High yield (>80%) of the 4-bromo-3-aryl-1H-indazole with minimal formation of the diarylated byproduct.

Protocol 2: Sequential C4-Arylation (Following Protocol 1)

This protocol engages the less reactive C-Br bond after the C3 position has been functionalized.

  • Reagents & Setup:

    • 4-bromo-3-aryl-1H-indazole (product from Protocol 1, 1.0 equiv)

    • Second arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (0.1 equiv) or a more active catalyst system.

    • K₂CO₃ or Cs₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

    • Reaction vessel under an inert atmosphere.

  • Procedure:

    • Combine the 4-bromo-3-aryl-1H-indazole, the second arylboronic acid, Pd(dppf)Cl₂, and the base in the reaction vessel.

    • Purge with inert gas.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to a higher temperature, typically 100-120 °C, and stir for 12-24 hours.

    • Causality: A more robust catalyst like Pd(dppf)Cl₂, a stronger base (K₂CO₃ or Cs₂CO₃), and higher thermal energy are required to overcome the larger activation barrier for oxidative addition into the C-Br bond.

    • Workup and purify as described in Protocol 1.

  • Expected Outcome: Moderate to good yield of the 3,4-diaryl-1H-indazole.

Strategic Considerations for Drug Development

Synthetic GoalRecommended ReagentRationale
Rapid Library Generation 4-bromo-3-iodo-1H-indazole Enables diversification at two distinct positions (C3 and C4) from a common intermediate, maximizing structural variety.
Synthesis of a Single Target with C3 Modification 4-(Benzyloxy)-3-iodo-1H-indazole Simpler reaction profile with a single reactive site. The benzyloxy group can be retained as a stable ether or removed to reveal a phenol for further chemistry.
Late-Stage Functionalization 4-bromo-3-iodo-1H-indazole The highly predictable, stepwise reactivity is ideal for introducing complex fragments onto an already advanced molecular scaffold.
Minimizing Potential Side Reactions 4-(Benzyloxy)-3-iodo-1H-indazole With only one reactive halide, the risk of undesired diarylation or other side reactions involving a second halide is eliminated.

Conclusion

The choice between 4-(Benzyloxy)-3-iodo-1H-indazole and 4-bromo-3-iodo-1H-indazole is not a matter of superior or inferior reactivity, but one of synthetic strategy.

  • 4-bromo-3-iodo-1H-indazole is the superior choice for iterative and orthogonal diversification . Its differential halide reactivity provides a powerful platform for building molecular complexity in a controlled, stepwise manner, making it ideal for library synthesis and exploring structure-activity relationships around the indazole core.

  • 4-(Benzyloxy)-3-iodo-1H-indazole is the preferred building block for direct, single-site modification at C3 . It offers a clean and efficient route to 3-substituted indazoles, with the added benefit of a latent hydroxyl group at C4 for subsequent functionalization if desired.

By understanding the fundamental principles of palladium-catalyzed cross-coupling and the specific electronic and reactivity profiles of these two reagents, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Sigmond, M. J., & Hartwig, J. F. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Bertozzi, C. R. (2003). Bioorthogonal chemistry. Wikipedia. [Link]

  • Shaikh, V. et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Reyes-Gutiérrez, P. E. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Al-dujaili, A. H. et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 13859. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Rossi, R., Lessi, M., & Manzini, C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 72(49), 7993-8023.
  • Corpet, M., & Doudouh, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 232. [Link]

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Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Iodoindazoles

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized indazole scaffolds is a cornerstone of modern pharmaceutical research. The indazole core is a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized indazole scaffolds is a cornerstone of modern pharmaceutical research. The indazole core is a privileged structure, appearing in a multitude of clinically significant molecules. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for carbon-carbon bond formation. Specifically, the coupling of 3-iodoindazoles with boronic acids provides a direct and efficient route to a diverse array of 3-arylindazoles.

However, the success of this transformation is critically dependent on the choice of the palladium catalyst. The inherent electronic properties of the indazole ring, particularly the presence of the N-H proton, can present challenges, including catalyst inhibition and undesired side reactions. This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of 3-iodoindazoles, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic needs.

The Crucial Role of the Palladium Catalyst

The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its primary role is to facilitate the catalytic cycle, which involves the oxidative addition of the palladium(0) species to the 3-iodoindazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired 3-arylindazole and regenerate the active palladium(0) catalyst. The ligands coordinated to the palladium center play a pivotal role in modulating its reactivity, stability, and substrate scope.

The choice of ligand influences several key aspects of the reaction:

  • Rate of Oxidative Addition: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition of the palladium(0) to the C-I bond of the 3-iodoindazole.[1]

  • Stability of the Catalytic Species: The ligand must stabilize the palladium center throughout the catalytic cycle to prevent decomposition and the formation of inactive palladium black.

  • Rate of Reductive Elimination: Bulky ligands can promote the final reductive elimination step, leading to faster product formation.[1]

This guide will compare the performance of several classes of palladium catalysts, from traditional systems to modern, highly active precatalysts.

Comparative Analysis of Palladium Catalyst Systems

The following sections detail the performance of various palladium catalysts in the Suzuki coupling of 3-iodoindazoles, with a focus on yield, reaction conditions, and substrate scope.

Traditional Phosphine Ligand-Based Catalysts

These catalysts have been the workhorses of palladium-catalyzed cross-coupling for decades. Their performance with 3-iodoindazoles is variable and highly dependent on the specific reaction conditions.

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This air-sensitive catalyst is a common choice for Suzuki couplings. For the vinylation of unprotected 3-iodoindazole using microwave irradiation, Pd(PPh₃)₄ provided a good yield of 75%.[2] However, its effectiveness can be limited with more challenging substrates.

  • Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂: This air-stable Pd(II) precatalyst requires in situ reduction to the active Pd(0) species. In the microwave-assisted vinylation of 3-iodoindazole, it led to a 50% yield, achieving complete conversion of the starting material where other catalysts failed.[2]

  • Palladium(II) Acetate (Pd(OAc)₂) with and without External Phosphine Ligands: Pd(OAc)₂ is a versatile and relatively inexpensive palladium source. Its performance is critically dependent on the addition of a suitable phosphine ligand.

    • Without an external ligand, the vinylation of 3-iodoindazole gave a modest yield of 34%.[2]

    • In combination with a bulky, electron-rich ligand like Xantphos , the performance was surprisingly poor in this specific vinylation, yielding only 20% of the desired product.[2] This highlights that a successful catalyst system is not simply the sum of its parts and requires careful optimization for each specific transformation.

Ferrocenylphosphine Ligand-Based Catalysts

Catalysts bearing ferrocenylphosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are known for their high thermal stability and efficiency in cross-coupling reactions.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂: This is a robust and highly effective catalyst for the Suzuki coupling of a variety of aryl halides. In the context of 3-iodoindazoles, it has been shown to be a superior catalyst in certain applications. For the synthesis of a series of indazole derivatives, Pd(dppf)Cl₂·DCM was used effectively.[3] A study on the C-3 functionalization of 1H-indazole found that ferrocene-based divalent palladium complexes like PdCl₂(dppf) showed better catalytic outputs compared to simple palladium salts.[4]

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dtbpf): The use of the more sterically hindered and electron-rich dtbpf ligand can further enhance catalytic activity. In a comparative study, PdCl₂(dtbpf) demonstrated high efficiency, often comparable to or exceeding that of PdCl₂(dppf).[4] The increased steric bulk of the tert-butyl groups can facilitate the reductive elimination step.

Buchwald Palladacycle Precatalysts

The development of palladacycle precatalysts by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. These air- and moisture-stable complexes feature bulky, electron-rich biarylphosphine ligands that enable the coupling of challenging substrates with high efficiency and under mild conditions.[1] The use of these ligands is particularly advantageous for N-heterocyclic substrates like indazoles, which can inhibit traditional catalyst systems.[5]

  • SPhos and XPhos-based Precatalysts: For the Suzuki-Miyaura coupling of unprotected 3-chloroindazole, catalyst systems employing SPhos and XPhos ligands provided the highest yields.[5] The second-generation SPhos precatalyst (SPhos Pd G2) was particularly effective, affording the coupled product in up to 90% yield.[5] These ligands create a sterically hindered and electron-rich environment around the palladium center, which promotes the key steps of the catalytic cycle and prevents catalyst deactivation.

Performance Data Summary

The following table summarizes the performance of various palladium catalysts for the Suzuki coupling of 3-iodoindazoles based on literature data.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ 3-IodoindazolePinacol vinyl boronateNa₂CO₃1,4-Dioxane/H₂O120 (µW)40 min75[2]
PdCl₂(PPh₃)₂/PPh₃ 3-IodoindazolePinacol vinyl boronateNa₂CO₃1,4-Dioxane/H₂O120 (µW)40 min50[2]
Pd(OAc)₂ 3-IodoindazolePinacol vinyl boronateNa₂CO₃1,4-Dioxane/H₂O120 (µW)40 min34[2]
Pd(OAc)₂/Xantphos 3-IodoindazolePinacol vinyl boronateK₃PO₄1,4-Dioxane/H₂O120 (µW)40 min20[2]
Pd(dppf)Cl₂ 3-Iodo-1H-indazolePhenylboronic acidK₂CO₃BMImBF₄1001 h90[4]
PdCl₂(dtbpf) 3-Iodo-1H-indazolePhenylboronic acidK₂CO₃BMImBF₄1001 h89[4]
SPhos Pd G2 3-Chloroindazole5-Indole boronic acidK₃PO₄1,4-Dioxane/H₂O10015 h90[5]

Mechanistic Considerations: Why Ligand Choice is Critical

The Suzuki-Miyaura catalytic cycle is a well-established sequence of elementary steps.

Suzuki_Coupling_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)-X L₂ OxAdd->PdII_ArylHalide Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Ar'B(OH)₃⁻ PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX 3-Iodoindazole (Ar-X) ArBOH2 Ar'B(OH)₂ + Base ArX_node 3-Iodoindazole (Ar-X) ArX_node->PdII_ArylHalide ArBOH2_node Ar'B(OH)₂ + Base ArBOH2_node->PdII_Diaryl

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

The N-H proton of the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive dimeric or oligomeric species.[5] This is where the design of the phosphine ligand becomes paramount.

Bulky phosphine ligands , such as those in the Buchwald and ferrocenyl families, create a sterically crowded environment around the palladium atom. This steric hindrance can:

  • Promote Reductive Elimination: The bulky ligands favor the formation of the C-C bond and the release of the product, which is often the rate-limiting step.[1]

  • Discourage Catalyst Deactivation: The steric bulk can prevent the aggregation of palladium species into inactive clusters.

  • Facilitate Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and enhancing the rate of its reaction with the electrophilic 3-iodoindazole.[6]

In contrast, less bulky and less electron-donating ligands like triphenylphosphine may not be as effective in overcoming the challenges posed by the indazole substrate, leading to lower yields and slower reaction rates.

Experimental Protocols

The following are representative experimental procedures for the Suzuki coupling of 3-iodoindazoles using some of the discussed catalyst systems.

Protocol 1: Suzuki Coupling of 3-Iodoindazole with Pinacol Vinyl Boronate using Pd(PPh₃)₄ (Microwave Conditions)[2]
  • To a microwave glass tube, add 3-iodoindazole (0.2 g, 0.82 mmol), tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol), and a magnetic stir bar.

  • Add 1,4-dioxane (7 mL) and an aqueous solution of 2N sodium carbonate (2 mL).

  • Add pinacol vinyl boronate (0.27 mL, 1.62 mmol, 2 equivalents).

  • Purge the tube with nitrogen and securely seal it.

  • Place the vessel in a microwave reactor and irradiate at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with 50 mL of brine.

  • Extract the aqueous layer with ethyl acetate (3 x 45 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate 7:3) to yield the 3-vinyl-1H-indazole.

Protocol1_Workflow Start Start Reagents Combine 3-Iodoindazole, Pd(PPh₃)₄, Na₂CO₃(aq), 1,4-Dioxane, and Pinacol Vinyl Boronate Start->Reagents Microwave Microwave Irradiation (120 °C, 40 min) Reagents->Microwave Workup Aqueous Workup (Brine, Ethyl Acetate Extraction) Microwave->Workup Purification Column Chromatography Workup->Purification Product 3-Vinyl-1H-indazole Purification->Product

Figure 2. Workflow for the microwave-assisted Suzuki vinylation of 3-iodoindazole.

Protocol 2: General Procedure for Suzuki Coupling of 3-Iodoindazole using a Buchwald Precatalyst (SPhos Pd G2)[5]
  • In a glovebox, add the 3-chloroindazole (0.25 mmol), the desired boronic acid (0.50 mmol), potassium phosphate (0.50 mmol), and the SPhos Pd G2 precatalyst (2.5 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Add 1,4-dioxane (1 mL) and water (0.2 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 3-arylindazole.

Conclusion and Recommendations

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of 3-iodoindazoles. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be effective under specific conditions, particularly for less demanding transformations, modern catalyst systems based on bulky, electron-rich phosphine ligands generally offer superior performance.

For general applications and a broad substrate scope, Buchwald palladacycle precatalysts, such as those based on SPhos and XPhos, are highly recommended. [5] These catalysts are often more tolerant of the N-H functionality of the indazole ring and can facilitate the coupling of a wider range of electronically and sterically diverse coupling partners.

Ferrocenylphosphine-based catalysts like Pd(dppf)Cl₂ also represent a robust and reliable choice, offering a good balance of activity and stability. [4]

Ultimately, the optimal catalyst will depend on the specific substrates being coupled and the desired reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for researchers to make informed decisions and accelerate their synthetic endeavors in the exciting field of indazole chemistry.

References

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Shaikh, A. A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(32), 22895-22906. [Link]

  • Wang, J., Li, Y., Zhang, Y., Wang, C., & Wang, Y. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2928. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Chemtips. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda, A. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Li, G., & Magnin, D. R. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6637. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]

  • Chen, C., & Seiple, I. B. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

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Validation

A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-3-iodo-1H-indazole Derivatives and Known PARP Inhibitors

For researchers and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern therapeutics, particularly in oncology. The indazole scaffold has emerged as a p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern therapeutics, particularly in oncology. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several approved small-molecule drugs incorporating this moiety.[1][2] This guide provides an in-depth technical comparison of the potential biological activity of a specific chemical class, 4-(Benzyloxy)-3-iodo-1H-indazole derivatives, against established inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.

The primary mechanism of action for PARP inhibitors involves disrupting the repair of single-strand DNA breaks (SSBs).[3] When PARP activity is blocked, these unrepaired SSBs evolve into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to cell death through a concept known as synthetic lethality.[3][4][5][6] This has made PARP inhibitors a successful class of targeted therapies for certain types of breast, ovarian, and prostate cancers.[4][7]

This guide will present the benchmark activity of known, FDA-approved PARP inhibitors and provide the detailed experimental frameworks necessary to evaluate and compare novel indazole derivatives, thereby enabling researchers to generate their own comparative data.

Comparative Efficacy of Known PARP Inhibitors

The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific biological target by 50%.[8][9] A lower IC50 value indicates a more potent inhibitor.[10] The following table summarizes the reported in vitro IC50 values for several leading PARP inhibitors against PARP1 and PARP2 enzymes, which serve as the primary targets for this drug class.

InhibitorBrand NamePARP1 IC50 (nM)PARP2 IC50 (nM)Key Indications
Olaparib Lynparza®~5~1Ovarian, Breast, Prostate, Pancreatic Cancer[7][11]
Niraparib Zejula®3.82.1Ovarian, Fallopian Tube, Peritoneal Cancer[7][11][12]
Rucaparib Rubraca®~1.4~0.2Ovarian, Prostate Cancer[7][11][13]
Talazoparib Talzenna®~0.57~0.29Breast, Prostate Cancer[7][13][14][15][16]
Veliparib (Investigational)~5.2~2.9Investigational for various solid tumors[17][18]

Note: IC50 values can vary between different assay conditions and studies. The values presented are representative figures from published literature.

While specific IC50 data for 4-(Benzyloxy)-3-iodo-1H-indazole derivatives against PARP1/2 are not yet prevalent in peer-reviewed literature, related heterocyclic scaffolds, such as benzimidazole carboxamides, have demonstrated potent PARP-1 inhibitory activity with IC50 values in the low nanomolar range (e.g., 23 nM), highlighting the potential of this chemical space.[19] The protocols detailed below provide the necessary tools to generate such data and establish a direct comparison.

The PARP Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of PARP in DNA repair and the synthetic lethality induced by its inhibition in homologous recombination-deficient cells.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 recruits DSB_normal Double-Strand Break (DSB) DNA_damage->DSB_normal replication fork collapse BER Base Excision Repair (BER) PARP1->BER initiates DNA_repair_normal DNA Repaired BER->DNA_repair_normal HR_normal Homologous Recombination (HR) DSB_normal->HR_normal repaired by Cell_Survival_normal Cell Survival HR_normal->Cell_Survival_normal DNA_damage_inhib DNA Single-Strand Break (SSB) PARP1_inhib PARP1 DNA_damage_inhib->PARP1_inhib DSB_accum DSB Accumulation DNA_damage_inhib->DSB_accum replication fork collapse BER_blocked BER Blocked PARP1_inhib->BER_blocked cannot initiate PARPi PARP Inhibitor (e.g., Indazole Derivative) PARPi->PARP1_inhib inhibits HR_deficient HR Deficient (BRCA Mutant) DSB_accum->HR_deficient cannot be repaired by Apoptosis Apoptosis (Cell Death) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.

Experimental Protocols

In Vitro PARP1 Inhibition Assay for IC50 Determination

This protocol describes a fluorometric assay to determine the potency of a test compound (e.g., a 4-(Benzyloxy)-3-iodo-1H-indazole derivative) by measuring its ability to inhibit PARP1 enzymatic activity. The assay quantifies the amount of nicotinamide (NAM) produced, a byproduct of the PARP1 reaction.

Causality: The core principle is that active PARP1 consumes NAD+ to create poly(ADP-ribose) chains on target proteins, releasing NAM in the process. A developing reagent reacts with this NAM to produce a fluorescent signal. An effective inhibitor will reduce PARP1 activity, leading to lower NAM production and a decreased fluorescent signal, which is directly proportional to the inhibitor's potency.

PARP_Assay_Workflow start Start prep Prepare Reagents: 1. Test Compound Dilutions 2. PARP1 Enzyme (5X) 3. NAD+/Activated DNA (5X) 4. NAM Standard Curve start->prep plate Plate Assay: - 5 µL Compound/Vehicle - 10 µL PARP1 Enzyme - Incubate 15 min @ RT prep->plate initiate Initiate Reaction: - Add 10 µL NAD+/DNA Mix - Total Volume = 25 µL plate->initiate incubate_rxn Incubate Reaction: 30 min @ 30-37°C (with gentle agitation) initiate->incubate_rxn develop Develop Signal: - Add 25 µL Developer Reagent - Protect from light incubate_rxn->develop incubate_dev Incubate Developer: 30 min @ RT (with gentle agitation) develop->incubate_dev read Read Fluorescence: Ex: ~420 nm Em: ~450 nm incubate_dev->read analyze Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro fluorometric PARP1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare a serial dilution of the 4-(Benzyloxy)-3-iodo-1H-indazole derivative and known inhibitors (e.g., Olaparib) in assay buffer. A typical starting concentration is 10 mM, diluted down to the nanomolar range. This is crucial for generating a complete dose-response curve.[20]

    • PARP1 Enzyme: Dilute the stock PARP1 enzyme to a 5X working concentration (e.g., 10 ng/µL) in PARP assay buffer. Keep on ice.[21]

    • Substrate Mix: Prepare a 5X working solution of the PARP cocktail containing NAD+ and activated DNA.

    • Standard Curve: Prepare serial dilutions of nicotinamide (NAM) to create a standard curve for quantifying the reaction product.

  • Assay Execution (96-well plate format):

    • Add 5 µL of the diluted test compounds, known inhibitor controls, or vehicle (buffer with DMSO) to the appropriate wells.

    • Add 10 µL of the 5X PARP1 enzyme solution to all wells except the "no enzyme" negative controls.

    • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction is initiated.

    • Initiate the enzymatic reaction by adding 10 µL of the 5X PARP substrate mix to all wells. The total reaction volume is now 25 µL.

    • Gently tap the plate to mix, cover, and incubate for 30 minutes at 30-37°C with gentle agitation.[21]

  • Signal Development and Detection:

    • Stop the reaction and develop the signal by adding 25 µL of the developer reagent to each well. This reagent is light-sensitive and should be handled accordingly.

    • Incubate for 30 minutes at room temperature with gentle agitation, protected from light.

    • Read the fluorescence on a plate reader with excitation at ~420 nm and emission at ~450 nm.[21]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Use the NAM standard curve to convert fluorescence units into the concentration of NAM produced.

    • Plot the percentage of PARP1 inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[20]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While an IC50 value demonstrates inhibition of enzymatic activity, it does not prove that the compound physically binds to the target protein within the complex environment of a living cell. CETSA is a powerful biophysical assay that confirms this drug-target engagement.

Causality: The foundational principle of CETSA is that when a ligand (drug) binds to its target protein, it generally stabilizes the protein's structure.[22] This increased stability makes the protein more resistant to thermal denaturation. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" to higher temperatures in the presence of a binding compound.[22][23]

CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis cell_culture 1. Culture Cells treat 2. Treat with Compound or Vehicle (DMSO) cell_culture->treat harvest 3. Harvest Cells treat->harvest aliquot 4. Aliquot Cell Lysate into PCR tubes harvest->aliquot heat 5. Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat cool 6. Cool to Room Temp. heat->cool centrifuge 7. Centrifuge to Pellet Aggregated Proteins cool->centrifuge supernatant 8. Collect Supernatant (Soluble Fraction) centrifuge->supernatant quantify 9. Quantify Soluble PARP1 (e.g., Western Blot, ELISA) supernatant->quantify plot 10. Plot % Soluble PARP1 vs. Temperature quantify->plot shift 11. Observe Thermal Shift in Compound-Treated Samples plot->shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., a BRCA-mutant ovarian cancer cell line) to ~80% confluency.

    • Treat the cells with the test compound at a relevant concentration (e.g., 10x the enzymatic IC50) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical gradient might be from 40°C to 70°C in 2°C increments.

    • Cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Lyse the cells (e.g., through freeze-thaw cycles or addition of a mild detergent).

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[23]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble PARP1 in each sample using a protein quantification method like Western Blot or an ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western Blot) of the soluble PARP1.

    • Plot the percentage of soluble PARP1 remaining (relative to the unheated control) against the temperature for both the vehicle-treated and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced stabilization.

Conclusion

The development of novel PARP inhibitors, such as those based on the 4-(Benzyloxy)-3-iodo-1H-indazole scaffold, holds significant promise for expanding the arsenal of targeted cancer therapies. While direct comparative data requires experimental validation, this guide provides the authoritative framework and detailed protocols for such an evaluation. By systematically determining the in vitro IC50 and confirming target engagement in a cellular context using CETSA, researchers can rigorously assess the potential of new chemical entities against established benchmarks like Olaparib and Niraparib. This structured approach, grounded in scientific integrity, is essential for identifying the next generation of potent and effective PARP inhibitors for clinical development.

References

  • Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • Pilié, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Drugs.com. (2023). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). Retrieved from [Link]

  • Gorecki, L., Andrs, M., & Korabecny, J. (2015). Profile of veliparib and its potential in the treatment of solid tumors. Drug Design, Development and Therapy. Retrieved from [Link]

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  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Hanzlikova, H., Kalasova, I., Demin, A. A., & Caldecott, K. W. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Poh, A., & Yap, Y. S. (2021). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sgalla, G., Forgione, M., Macchiarulo, A., & Tabarrini, O. (2022). Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, X., Zhou, S., He, L., & Li, X. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. American Journal of Translational Research. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • Wang, C., Li, X., Wang, Y., Zhang, Y., & Ai, J. (2020). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Veliparib. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

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  • National Cancer Institute. (2023). FDA Approves New Initial Treatment Option for Some Metastatic Prostate Cancers. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to N-Protecting Groups in Indazole Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its functionalization through cross-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its functionalization through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries. However, the acidic N-H proton of the indazole ring presents a significant challenge, often leading to undesired side reactions and low yields in palladium-catalyzed cross-couplings. The strategic implementation of N-protecting groups is therefore paramount to achieving successful and efficient C-C and C-N bond formation.

This guide provides a comparative analysis of common N-protecting groups for indazole cross-coupling reactions, with a focus on Suzuki-Miyaura and Buchwald-Hartwig aminations. We will delve into the practical considerations for selecting an appropriate protecting group, covering its introduction, stability under various reaction conditions, and cleavage, all supported by experimental data and detailed protocols.

The Critical Role of N-Protection in Indazole Cross-Coupling

The indazole nucleus possesses two nitrogen atoms, N-1 and N-2, both of which can be reactive. During cross-coupling reactions, the presence of a free N-H group can lead to several complications:

  • Competitive N-Arylation: The indazole anion can act as a nucleophile, competing with the desired C-C or C-N bond formation and leading to the formation of N-arylated byproducts.[1]

  • Catalyst Inhibition: The acidic N-H proton can react with the palladium catalyst, leading to catalyst deactivation and diminished reaction efficiency.[2]

  • Poor Solubility: Unprotected indazoles can exhibit poor solubility in organic solvents commonly used for cross-coupling reactions.

Therefore, the selection of a suitable N-protecting group is a critical first step in planning the synthesis of functionalized indazoles. An ideal protecting group should be:

  • Easy to introduce in high yield and with good regioselectivity (N-1 vs. N-2).

  • Stable under the specific cross-coupling reaction conditions.

  • Readily removable under mild conditions that do not affect other functional groups in the molecule.

Comparative Analysis of Common N-Protecting Groups

This section provides a head-to-head comparison of three widely used N-protecting groups for indazole cross-coupling: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn).

Workflow for Indazole Cross-Coupling

G cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection Start Indazole P1 N-Protected Indazole Start->P1 Introduction of Protecting Group P2 Functionalized N-Protected Indazole P1->P2 Suzuki-Miyaura or Buchwald-Hartwig End Final Product P2->End Cleavage of Protecting Group

Figure 1: General workflow for the N-protected cross-coupling of indazoles.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups in organic synthesis due to its ease of introduction and removal.

Introduction: The Boc group is typically introduced by treating the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[1] This method generally provides the thermodynamically more stable N-1 protected isomer in good yield.

Stability: The Boc group is generally stable to a range of Suzuki-Miyaura and Buchwald-Hartwig reaction conditions. However, its lability under certain conditions, particularly with microwave heating, can be both an advantage and a disadvantage. In some cases, concomitant deprotection of the Boc group occurs during the cross-coupling reaction, which can be a desirable one-pot transformation.[3] However, this can also lead to reduced yields or the formation of side products if not carefully controlled. For instance, in the Suzuki arylation of N-Boc-3-iodo-7-nitroindazole, the major product isolated was the unprotected 3-iodo-7-nitro-1H-indazole, indicating the lability of the Boc group in the presence of certain substituents.[1]

Cleavage: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Advantages:

  • Easy and high-yielding introduction.

  • Generally good stability.

  • Facile cleavage under acidic conditions.

  • Potential for one-pot cross-coupling and deprotection.

Disadvantages:

  • Can be labile under microwave heating or in the presence of strong bases/nucleophiles.

  • Concurrent deprotection can be unpredictable and lead to side products.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a valuable alternative to the Boc group, offering different stability and regioselectivity profiles.

Introduction: The SEM group is introduced using SEM-Cl in the presence of a base. Notably, the reaction conditions can be tuned to achieve regioselective protection at the N-2 position.[4] This is a significant advantage as it allows for the synthesis of N-2 functionalized indazoles, which can be challenging to access otherwise.

Stability: The SEM group is generally more robust than the Boc group and is stable under a wider range of cross-coupling conditions, including those employing strong bases and higher temperatures. Studies on other heterocyclic systems have shown that the SEM group provides excellent yields in cross-coupling reactions where the Boc group leads to decomposition.[5]

Cleavage: The SEM group is typically cleaved using fluoride sources such as tetrabutylammonium fluoride (TBAF) or under acidic conditions (e.g., aqueous HCl).[4]

Advantages:

  • Allows for regioselective protection at the N-2 position.

  • Excellent stability under a broad range of cross-coupling conditions.

  • Orthogonal deprotection is possible if other acid- or base-labile groups are present.

Disadvantages:

  • The protecting group is larger than Boc, which may introduce steric hindrance in some cases.

  • Cleavage often requires specific reagents (fluoride source) which may not be compatible with all substrates.

Benzyl (Bn) Group

The benzyl group is a classic and robust protecting group for nitrogen heterocycles.

Introduction: The benzyl group is introduced by reacting the indazole with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate or sodium hydride.

Stability: The benzyl group is highly stable to a wide range of reaction conditions, including strongly acidic and basic media, making it suitable for multi-step syntheses involving harsh reagents.

Cleavage: The most common method for benzyl group cleavage is hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[6]

Advantages:

  • Very high stability to a wide range of reagents and reaction conditions.

  • Relatively inexpensive starting materials for protection.

Disadvantages:

  • Cleavage by hydrogenolysis is not compatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups.

  • The catalyst for deprotection can sometimes be poisoned by sulfur-containing compounds.

Summary of Protecting Group Characteristics
Protecting GroupIntroduction ReagentsStabilityCleavage ConditionsKey AdvantagesKey Disadvantages
Boc Boc₂O, base (TEA, DMAP)ModerateAcidic (TFA, HCl)Easy to introduce/remove, potential for one-pot reactionsLabile to heat and strong bases
SEM SEM-Cl, baseHighFluoride (TBAF), Acidic (HCl)N-2 regioselectivity, high stabilityLarger size, specific cleavage reagents
Benzyl (Bn) Benzyl halide, baseVery HighHydrogenolysis (H₂, Pd/C)Very robustCleavage incompatible with reducible groups

Experimental Data: A Comparative Look at Yields

Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of 5-Bromoindazoles

N-Protecting GroupCoupling PartnerYield (%)Reference
UnprotectedN-Boc-2-pyrroleboronic acid50[7]
N-BocN-Boc-2-pyrroleboronic acid74[7]
N-AcylN-Boc-2-pyrroleboronic acidLower yields (due to deacylation)[7]

This data suggests that N-protection is beneficial for achieving higher yields in the Suzuki-Miyaura coupling of 5-bromoindazoles, with the Boc group performing well.

Table 2: Observations from Cross-Coupling on a Pyrrolopyridazinone Core

N-Protecting GroupObservation in Pd-catalyzed Cross-CouplingReference
BocSignificant decomposition[5]
SEMExcellent yields, no decomposition[5]

While not on an indazole core, this study highlights the superior stability of the SEM group over the Boc group in palladium-catalyzed cross-coupling reactions, a finding that is likely translatable to indazole systems.

Experimental Protocols

N-1 Boc Protection of 3-Iodoindazole

G Start 3-Iodo-1H-indazole Reagents Boc₂O, TEA, Dichloromethane Start->Reagents 1. Reaction Stir at rt Reagents->Reaction 2. Workup Aqueous Workup Reaction->Workup 3. Product 1-Boc-3-iodoindazole Workup->Product 4.

Figure 2: Workflow for N-1 Boc protection of 3-iodoindazole.

Procedure:

  • To a solution of 3-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-1-Boc-3-iodoindazole.

Regioselective N-2 SEM Protection of Indazole

Procedure:

  • To a solution of indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to isolate the N-2-SEM-protected indazole.[4]

N-1 Benzylation of Indazole

Procedure:

  • To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of indazole (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to afford the N-1-benzylindazole.

Deprotection Protocols

Boc Deprotection (Acidic Conditions):

  • Dissolve the N-Boc protected indazole in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

SEM Deprotection (Fluoride-Mediated):

  • To a solution of the N-SEM protected indazole in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2-3 eq).

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract the product with an organic solvent.[4]

Benzyl Deprotection (Hydrogenolysis):

  • Dissolve the N-benzyl protected indazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected indazole.[6]

Conclusion and Future Outlook

The choice of an N-protecting group for indazole cross-coupling is a critical decision that can significantly impact the success of a synthetic route. The Boc group offers a convenient and often effective solution, particularly when mild reaction conditions are employed. For more challenging transformations requiring greater stability, or when N-2 functionalization is desired, the SEM group emerges as a superior choice. The benzyl group remains a reliable option for its robustness, provided its hydrogenolytic cleavage is compatible with the target molecule.

Future research in this area will likely focus on the development of new protecting groups with enhanced stability and more versatile cleavage conditions. Furthermore, the exploration of protecting-group-free cross-coupling methodologies for indazoles continues to be an active and important area of investigation, promising more atom-economical and efficient synthetic strategies.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133 (12), 4354-4371. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org. Chem.2006 , 71 (14), 5392-5395. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem.2012 , 8, 1536-1543. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules2018 , 23 (11), 2933. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules2018 , 23 (8), 2029. [Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermedi
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New J. Chem.2018 , 42, 14845-14851. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133, 4354-4371. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. In Comprehensive Organic Synthesis II; Elsevier, 2014; Vol. 6, pp 1–27. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Molecules2021 , 26 (16), 4969. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939–1951. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi2008 , 128 (12), 1775-1784. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules2018 , 23 (1), 160. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi2008 , 128 (12), 1775-84. [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Int. J. Creat. Res. Thoughts2020 , 8 (12), 225-230. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules2018 , 23(8), 2029. [Link]

  • Orthogonal protecting group strategies in carbohydrate chemistry. RSC Adv.2021 , 11, 21556-21577. [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Org. Process Res. Dev.2016 , 20 (7), 1363–1370. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2013 , 18 (1), 888-899. [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein J. Org. Chem.2015 , 11, 1686–1691. [Link]

  • Orthogonal N,N-deprotection strategies of β-amino esters. J. Chem. Soc., Perkin Trans. 11999 , 333-341. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Lett. Org. Chem.2015 , 12 (6), 428-434. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Org. Biomol. Chem.2024 , 22, 8145-8150. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. J. Org. Chem.2020 , 85 (16), 10566–10576. [Link]

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chem. Commun.2021 , 57, 1376-1379. [Link]

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Validation

A Comparative Guide to Suzuki and Heck Reactions for C-C Bond Formation at C3 of Indazole

For the modern medicinal chemist, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C3 position, is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C3 position, is a critical step in the development of novel drug candidates. Among the arsenal of cross-coupling reactions available, the Suzuki-Miyaura and Heck reactions stand out as powerful tools for forging carbon-carbon bonds. This guide offers a detailed, data-driven comparison of these two indispensable reactions for the C3-functionalization of indazoles, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

The strategic installation of new carbon-carbon bonds at the C3 position of the indazole ring is a cornerstone of modern drug discovery, enabling the synthesis of compounds with diverse pharmacological activities.[1] Both the Suzuki-Miyaura and the Mizoroki-Heck reactions, Nobel Prize-winning technologies, offer distinct advantages and present unique challenges in this context. This guide will delve into a head-to-head comparison of their yields, substrate scope, and mechanistic nuances, supported by experimental data and protocols.

At a Glance: Suzuki vs. Heck for C3-Indazole Functionalization

FeatureSuzuki-Miyaura CouplingMizoroki-Heck Reaction
Bond Formed C(sp²) - C(sp²) or C(sp²) - C(sp³)C(sp²) - C(sp²) (alkenyl)
Key Reactants 3-Haloindazole, Organoboronic acid/ester3-Haloindazole, Alkene
Typical Yields Generally high to excellentModerate to good
Substrate Scope Broad (aryl, heteroaryl, alkyl boronics)Primarily activated and unactivated alkenes
Byproducts Boron-based saltsStoichiometric base hydrohalide
Key Advantage Broad commercial availability of boronic acidsAtom economy (no pre-functionalized alkene needed)
Key Disadvantage Stoichiometric boron wastePotential for side reactions like reductive Heck

The Suzuki-Miyaura Reaction: A Workhorse for C3-Arylation and Alkylation

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly effective and versatile method for the formation of C-C bonds.[1] The reaction typically involves the palladium-catalyzed coupling of a halide (or triflate) with an organoboronic acid or ester in the presence of a base. For the C3-functionalization of indazole, 3-haloindazoles, particularly 3-iodoindazoles, are common starting materials due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloindazole to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Indazole-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r Indazole-Pd(II)-R(L)₂ transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-R-Indazole reductive_elimination->product reagents 3-Haloindazole (Indazole-X) reagents->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Data: Suzuki Coupling at C3 of Indazole

A study on the C-3 functionalization of 1H-indazole via Suzuki-Miyaura coupling provides valuable yield data for the reaction of 3-iodo-1H-indazole with various organoboronic acids. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O92
24-Methylphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O95
34-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O90
42-Thiopheneboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O85

Data adapted from a representative study on Suzuki-Miyaura coupling at C3 of indazole.

As the data indicates, the Suzuki-Miyaura reaction consistently delivers high to excellent yields for the coupling of 3-iodoindazole with a variety of electronically diverse arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid
  • To a reaction vessel, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Add a mixture of dioxane and water (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-indazole.

The Mizoroki-Heck Reaction: A Direct Route to C3-Alkenylated Indazoles

The Mizoroki-Heck reaction provides a direct method for the alkenylation of aryl halides, offering a more atom-economical approach as it does not require the pre-functionalization of the alkene coupling partner.[2] The reaction involves the palladium-catalyzed coupling of a halide with an alkene in the presence of a base.

Mechanistic Overview of the Mizoroki-Heck Reaction

The catalytic cycle of the Heck reaction shares similarities with the Suzuki coupling but differs in the subsequent steps after oxidative addition:

  • Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition to the 3-haloindazole.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the C=C double bond in the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Indazole-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion pd_alkene [Indazole-Pd-Alkene]⁺X⁻ migratory_insertion->pd_alkene beta_hydride_elimination β-Hydride Elimination pd_alkene->beta_hydride_elimination pd_hydride [Indazole-Alkene]-Pd(II)-H beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination (+ Base) pd_hydride->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Alkenyl-Indazole reductive_elimination->product reagents 3-Haloindazole (Indazole-X) reagents->oxidative_addition alkene Alkene alkene->migratory_insertion

Fig. 2: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Data: Heck Coupling at C3 of Indazole

While less extensively reported for C3-indazole functionalization compared to the Suzuki reaction, a notable example demonstrates the feasibility of the Heck reaction.

EntryAlkeneCatalystAdditiveBaseSolventYield (%)
1Methyl acrylatePdCl₂(dppf)TBAITEADMF62

Data from a study on the Heck cross-coupling of N-Boc protected 3-iodoindazole.

The reported yield of 62% for the Heck coupling with methyl acrylate is moderate, suggesting that while viable, the Heck reaction may require more optimization to achieve the high efficiencies often seen with the Suzuki coupling for this particular substrate. A potential side reaction in Heck couplings is the reductive Heck reaction, where the intermediate undergoes reduction instead of β-hydride elimination, leading to a saturated product.[3]

Experimental Protocol: Heck Coupling of N-Boc-3-iodoindazole with Methyl Acrylate
  • To a reaction vessel, add N-Boc protected 3-iodoindazole (1.0 mmol), methyl acrylate (1.5 mmol), and tetra-n-butylammonium iodide (TBAI) (1.0 mmol).

  • Add the palladium catalyst, such as PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Add the solvent, N,N-dimethylformamide (DMF) (5 mL), followed by the base, triethylamine (TEA) (3.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-(2-(methoxycarbonyl)vinyl)indazole.

Comparative Analysis and Field-Proven Insights

Yield and Reliability: Based on the available literature, the Suzuki-Miyaura reaction generally provides higher and more consistent yields for the C3-functionalization of indazoles compared to the Heck reaction. The broader commercial availability of diverse organoboronic acids also contributes to its wider applicability and reliability in medicinal chemistry campaigns.

Substrate Scope: The Suzuki reaction demonstrates a broader substrate scope for this specific application, readily accommodating a wide range of aryl, heteroaryl, and even some alkyl boronic acids. The Heck reaction, while effective for introducing alkenyl moieties, may have a more limited scope of compatible alkene partners for efficient coupling at the C3 position of indazole.

Reaction Conditions: Both reactions are typically conducted under relatively mild conditions. However, the Suzuki reaction often proceeds efficiently with standard palladium catalysts and bases. The Heck reaction, in the case of the C3-indazole functionalization, may require specific additives like TBAI to achieve reasonable yields.

Mechanistic Considerations and Causality: The generally higher efficiency of the Suzuki reaction in this context can be attributed to the robust and well-understood catalytic cycle. The transmetalation step with organoboronic acids is often highly efficient. In contrast, the migratory insertion and β-hydride elimination steps in the Heck reaction can be more sensitive to the electronic and steric properties of both the indazole substrate and the alkene, potentially leading to lower yields and the formation of byproducts. The choice of protecting the indazole nitrogen, as seen in the successful Heck reaction example, can be crucial to prevent side reactions and improve yields.

Conclusion: Selecting the Optimal Strategy

For the routine and high-yielding synthesis of C3-aryl and C3-heteroaryl indazoles, the Suzuki-Miyaura reaction stands as the superior and more reliable choice . Its broad substrate scope, high yields, and the vast commercial availability of reagents make it the go-to method for drug discovery and development professionals.

The Mizoroki-Heck reaction, while a valuable tool for C-C bond formation, appears to be less explored and potentially less efficient for the C3-functionalization of indazoles . However, for the specific introduction of alkenyl groups, it offers a direct and atom-economical alternative that warrants further investigation and optimization. Researchers may find success with the Heck reaction by carefully selecting N-protected indazole substrates and optimizing catalyst systems and reaction conditions.

Ultimately, the choice between the Suzuki and Heck reactions will depend on the specific synthetic target, the availability of starting materials, and the desired yield and purity of the final product. This guide provides the foundational knowledge and experimental data to empower researchers to make the most strategic choice for advancing their research in the vital field of indazole-based drug discovery.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Reductive Heck Reaction. Organic & Biomolecular Chemistry, 9(17), 5859-5868. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-(Benzyloxy)-3-iodo-1H-indazole and Its Reaction Products

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The indazole scaffold, a prominent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The indazole scaffold, a prominent pharmacophore in numerous therapeutic agents, presents unique challenges and opportunities in structural elucidation, particularly when substituted with functionalities that influence its electronic and steric properties.[1][2][3][4] This guide provides an in-depth comparison of key analytical techniques for the structural validation of 4-(benzyloxy)-3-iodo-1H-indazole and its potential reaction products, grounded in field-proven insights and experimental data from analogous systems.

The iodinated indazole, 4-(benzyloxy)-3-iodo-1H-indazole, is a versatile intermediate, primed for further functionalization at the C3 position via cross-coupling reactions.[5][6] However, the introduction of substituents can lead to isomeric products, necessitating a multi-pronged analytical approach to definitively ascertain the molecular architecture. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, providing a framework for robust structural assignment.

The Analytical Gauntlet: A Comparative Overview

The choice of analytical technique is dictated by the specific question being asked. While each method provides a unique piece of the structural puzzle, a synergistic approach is often required for unequivocal validation.

Analytical TechniqueInformation YieldStrengthsLimitations
NMR Spectroscopy Connectivity, stereochemistry, and electronic environment of atoms.Non-destructive, provides detailed structural information in solution.Can be complex to interpret for highly substituted or impure samples.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, provides information on fragmentation patterns.Does not provide direct information on connectivity or stereochemistry.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous determination of molecular structure and stereochemistry.[7][8]Requires a suitable single crystal, which can be challenging to obtain.

Deep Dive into the Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the workhorse of structural characterization for organic molecules.[9][10][11] For a molecule like 4-(benzyloxy)-3-iodo-1H-indazole, a suite of NMR experiments is essential to piece together its intricate framework.

1. 1H NMR: A Window into the Proton Environment

  • Causality behind Experimental Choices: 1H NMR provides the initial and most direct insight into the proton skeleton of a molecule. The chemical shift of each proton is indicative of its electronic environment, while coupling constants reveal neighboring protons. For our target molecule, we would expect to see distinct signals for the aromatic protons on the indazole core and the benzyloxy group, as well as the methylene protons of the benzyl group. The absence of a proton at the C3 position is a key indicator of successful iodination.

2. 13C NMR: Mapping the Carbon Backbone

  • Causality behind Experimental Choices: 13C NMR complements the 1H NMR by providing a direct observation of the carbon framework.[12] The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of attached atoms. A key diagnostic signal would be the chemical shift of the C3 carbon, which would be significantly shifted to a higher field (lower ppm) due to the presence of the heavy iodine atom.

3. 2D NMR (HSQC & HMBC): Connecting the Dots

  • Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide the assembly instructions.[13][14][15]

    • HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

    • HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC correlation between the methylene protons of the benzyloxy group and the C4 carbon of the indazole ring would confirm the position of the benzyloxy substituent.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.[10]

  • Data Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to elucidate the molecular structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Elucidation H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure HSQC->Structure HMBC->Structure

Caption: Workflow for X-ray crystallography analysis.

Conclusion: A Synergistic Approach for Confident Validation

The structural validation of 4-(benzyloxy)-3-iodo-1H-indazole and its reaction products requires a thoughtful and systematic application of modern analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry offers crucial confirmation of the molecular formula. For ultimate certainty, particularly in cases of unexpected reaction outcomes or the formation of complex isomers, single-crystal X-ray crystallography stands as the definitive arbiter of molecular structure. By judiciously employing these techniques in concert, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug discovery and development efforts.

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

  • Indazole derivatives. (n.d.). Google Patents.
  • 13 C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (n.d.). ACD/Labs. Retrieved from [Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. Retrieved from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • X-Ray Crystallographic Study of Novel Oxazole Derivatives. (n.d.). Science Publishing. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). ResearchGate. Retrieved from [Link]

  • 4-(Benzyloxy)-3-(difluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions of 4-(Benzyloxy)-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the kinetic aspects of palladium-catalyzed cross-coupling reactions involving 4-(benzyloxy)-3-iodo-1H-indazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic aspects of palladium-catalyzed cross-coupling reactions involving 4-(benzyloxy)-3-iodo-1H-indazole, a key scaffold in medicinal chemistry. While direct kinetic studies on this specific molecule are not extensively reported in the literature, this document synthesizes established principles of reaction kinetics for similar heteroaryl systems to offer a predictive comparison and a robust framework for designing and interpreting such studies. We will delve into the mechanistic nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing insights into how the electronic and steric profile of the 4-(benzyloxy)-3-iodo-1H-indazole substrate influences reaction rates and outcomes.

The Significance of Kinetic Analysis for 4-(Benzyloxy)-3-iodo-1H-indazole

The 1H-indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1] The C-3 functionalization of this scaffold is a common strategy for generating novel drug candidates.[2] Understanding the kinetics of these synthetic transformations is paramount for several reasons:

  • Process Optimization and Scale-Up: Kinetic data enables the rational optimization of reaction parameters such as temperature, catalyst loading, and reagent concentration to achieve higher yields, better selectivity, and shorter reaction times.

  • Mechanistic Elucidation: Detailed kinetic analysis can shed light on the rate-determining step of the catalytic cycle, the nature of the active catalytic species, and the influence of substituents on the reaction pathway.[3]

  • Impurity Profiling: A thorough kinetic understanding can help in predicting and controlling the formation of byproducts, which is critical for the synthesis of active pharmaceutical ingredients (APIs).

The 4-(benzyloxy) substituent on the indazole ring introduces specific electronic and steric features that are expected to modulate the kinetics of cross-coupling reactions compared to the unsubstituted 3-iodoindazole. The benzyloxy group is a moderately electron-donating group, which can influence the electron density at the C-3 position and thereby affect the rate of oxidative addition, a key step in many palladium-catalyzed reactions.

Comparative Kinetic Profiles of Key Cross-Coupling Reactions

The cross-coupling of 4-(benzyloxy)-3-iodo-1H-indazole can be achieved through various palladium-catalyzed methods. Each of these reactions proceeds through a distinct, yet related, catalytic cycle, and the kinetic behavior is expected to vary accordingly.

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

A generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4] The specific nature of each step and the rate-determining step can vary depending on the reaction type, substrates, ligands, and conditions.

graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(X)L_n" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(R)L_n" [fillcolor="#F1F3F4"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L_n" -> "Ar-Pd(II)(X)L_n" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L_n" -> "Ar-Pd(II)(R)L_n" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)(R)L_n" -> "Ar-R" [label="Reductive Elimination"]; "Ar-R" -> "Pd(0)L_n" [style=invis]; {rank=same; "Ar-R"} }

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] For nitrogen-rich heterocycles like indazoles, the reaction can be challenging due to the potential for the nitrogen atoms to coordinate to the palladium center and inhibit catalysis.[6]

  • Expected Kinetic Profile: The rate-determining step in Suzuki-Miyaura couplings can be either oxidative addition or transmetalation, depending on the specific substrates and conditions.[3] The electron-donating 4-benzyloxy group on the indazole ring is expected to decrease the electrophilicity of the C-I bond, potentially slowing down the oxidative addition step compared to an unsubstituted or electron-deficient 3-iodoindazole.[7] However, the increased electron density on the palladium center after oxidative addition could facilitate the subsequent transmetalation and reductive elimination steps. Kinetic studies on similar electron-rich heteroaryl halides often show a first-order dependence on the aryl halide and the palladium catalyst.[8]

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9]

  • Expected Kinetic Profile: The mechanism of the Heck reaction is complex, and the rate-determining step can vary.[10] For electron-rich aryl iodides, the oxidative addition is generally fast. The subsequent steps of migratory insertion and β-hydride elimination are often kinetically significant.[11] The electronic nature of the 4-benzyloxy group is likely to have a less pronounced effect on the overall rate compared to the Suzuki-Miyaura coupling, as the key bond-forming step involves the alkene. However, steric hindrance from the benzyloxy group could influence the approach of the alkene to the palladium center, potentially affecting the rate of migratory insertion. Studies on electron-rich olefins in Heck reactions have shown that regioselectivity can be a significant challenge.[12]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated compounds from terminal alkynes and organic halides.[13]

  • Expected Kinetic Profile: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[14] The catalytic cycle shares similarities with other cross-coupling reactions, but also includes steps involving the copper co-catalyst. The oxidative addition of the 3-iodoindazole to the palladium(0) complex is a crucial step. Similar to the Suzuki-Miyaura coupling, the electron-donating 4-benzyloxy group may slow this step. However, the overall reaction rate is also highly dependent on the efficiency of the copper-catalyzed formation of the copper acetylide and its subsequent transmetalation to the palladium center. Kinetic studies on Sonogashira couplings have been performed, and the reaction can be monitored effectively using in-situ techniques.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16]

  • Expected Kinetic Profile: The mechanism of the Buchwald-Hartwig amination has been extensively studied, and the rate-determining step is often the reductive elimination from the palladium(II) amido complex.[17][18] The electron-donating 4-benzyloxy group would be expected to accelerate the reductive elimination step, as increased electron density on the palladium center favors the formation of the C-N bond. However, the initial oxidative addition could be slower. Kinetic isotope effect studies have been instrumental in elucidating the mechanism of this reaction.[19]

Comparative Summary
ReactionKey Mechanistic StepsExpected Influence of 4-Benzyloxy Group on RateCommon Rate-Determining Step
Suzuki-Miyaura Oxidative Addition, Transmetalation, Reductive EliminationSlower Oxidative Addition, Faster Reductive EliminationOxidative Addition or Transmetalation[3]
Heck Oxidative Addition, Migratory Insertion, β-Hydride EliminationMinor effect on overall rate; potential steric influenceVaries; can be migratory insertion or β-hydride elimination[11]
Sonogashira Oxidative Addition, Transmetalation (from Cu), Reductive EliminationSlower Oxidative AdditionVaries; can be oxidative addition or transmetalation[13]
Buchwald-Hartwig Oxidative Addition, Amine Coordination/Deprotonation, Reductive EliminationSlower Oxidative Addition, Faster Reductive EliminationReductive Elimination

Experimental Protocol for a Kinetic Study: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-iodo-1H-indazole

This section provides a detailed, step-by-step methodology for conducting a kinetic study of the Suzuki-Miyaura coupling of 4-(benzyloxy)-3-iodo-1H-indazole with phenylboronic acid, using in-situ infrared (IR) spectroscopy for reaction monitoring.

Materials and Reagents
  • 4-(Benzyloxy)-3-iodo-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., decane)

Equipment
  • Automated laboratory reactor with temperature and stirring control

  • In-situ FTIR spectrometer with a probe (e.g., Mettler-Toledo ReactIR)

  • Schlenk line for inert atmosphere techniques

  • Syringes and needles

  • Standard laboratory glassware

Experimental Workflow
digraph "Kinetic_Study_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Reagent_Prep" [label="Prepare stock solutions\nof all reagents"]; "Reactor_Setup" [label="Set up automated reactor\nunder inert atmosphere"]; "Probe_Insertion" [label="Insert and calibrate\nin-situ IR probe"]; }

subgraph "cluster_execution" { label="Execution"; style="filled"; fillcolor="#FFFFFF"; "Initial_Charge" [label="Charge reactor with substrate,\nbase, and solvent"]; "Equilibration" [label="Equilibrate to desired\nreaction temperature"]; "Data_Acquisition_Start" [label="Start in-situ IR\ndata acquisition"]; "Catalyst_Injection" [label="Inject catalyst solution\nto initiate reaction"]; "Monitoring" [label="Monitor reaction progress\nuntil completion"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; "Data_Processing" [label="Process IR data to obtain\nconcentration vs. time profiles"]; "Kinetic_Modeling" [label="Apply kinetic models\n(e.g., initial rates)"]; "Parameter_Determination" [label="Determine reaction orders\nand rate constants"]; }

"Reagent_Prep" -> "Reactor_Setup"; "Reactor_Setup" -> "Probe_Insertion"; "Probe_Insertion" -> "Initial_Charge"; "Initial_Charge" -> "Equilibration"; "Equilibration" -> "Data_Acquisition_Start"; "Data_Acquisition_Start" -> "Catalyst_Injection"; "Catalyst_Injection" -> "Monitoring"; "Monitoring" -> "Data_Processing"; "Data_Processing" -> "Kinetic_Modeling"; "Kinetic_Modeling" -> "Parameter_Determination"; }

Caption: Workflow for a kinetic study using in-situ monitoring.
Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of 4-(benzyloxy)-3-iodo-1H-indazole, phenylboronic acid, Pd(OAc)₂, and PPh₃ in 1,4-dioxane. Prepare a stock solution of K₂CO₃ in degassed water.

  • Reactor Setup: Assemble the automated laboratory reactor under an inert atmosphere (e.g., nitrogen or argon). Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and the in-situ IR probe.

  • Initial Charge and Equilibration: Charge the reactor with the desired amounts of the 4-(benzyloxy)-3-iodo-1H-indazole stock solution, the K₂CO₃ solution, and additional solvent to reach the desired total volume. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • In-situ IR Monitoring: Once the reactor temperature is stable, begin acquiring IR spectra at regular intervals (e.g., every 30 seconds).

  • Reaction Initiation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ stock solutions to form the catalyst. Inject the catalyst solution into the reactor to initiate the reaction.

  • Data Collection: Continue to monitor the reaction by in-situ IR spectroscopy until the starting material is consumed or the reaction reaches a plateau. The disappearance of a characteristic vibrational band of the C-I bond in the starting material and the appearance of a band corresponding to the coupled product can be tracked over time.

  • Data Analysis:

    • Convert the IR absorbance data to concentration profiles using a pre-established calibration curve or by assuming a linear relationship between absorbance and concentration (Beer-Lambert law).

    • Determine the initial rate of the reaction by calculating the slope of the concentration vs. time plot at the beginning of the reaction.

    • Repeat the experiment with varying concentrations of each reactant (4-(benzyloxy)-3-iodo-1H-indazole, phenylboronic acid, catalyst, base) to determine the reaction order with respect to each component.

    • From the reaction orders and initial rates, calculate the rate constant (k) for the reaction under the specified conditions.

Conclusion

References

Sources

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